molecular formula C11H14N4O4 B6328916 1-(2,4-Dinitrophenyl)-1,4-diazepane CAS No. 1178816-03-9

1-(2,4-Dinitrophenyl)-1,4-diazepane

Número de catálogo: B6328916
Número CAS: 1178816-03-9
Peso molecular: 266.25 g/mol
Clave InChI: HBQGMUQPONACFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-Dinitrophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-Dinitrophenyl)-1,4-diazepane is 266.10150494 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dinitrophenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dinitrophenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2,4-dinitrophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQGMUQPONACFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(2,4-Dinitrophenyl)-1,4-diazepane: Physicochemical Profiling and Synthetic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pursuit of targeted antineoplastic agents has increasingly focused on nitric oxide (NO)-releasing prodrugs. Among these, the diazeniumdiolate class—specifically JS-K and its analogues—has demonstrated profound efficacy against human leukemia and non-small cell lung cancer (NSCLC). 1-(2,4-Dinitrophenyl)-1,4-diazepane (CAS: 1178816-03-9) serves as a critical, high-value heterocyclic building block in the synthesis of these next-generation therapeutics. By replacing the rigid 6-membered piperazine ring of traditional JS-K with a flexible 7-membered homopiperazine (1,4-diazepane) ring, researchers can exploit unique steric accommodations at the N-4 position without sacrificing the sub-micromolar cytotoxicity driven by the NO-release mechanism.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 1-(2,4-dinitrophenyl)-1,4-diazepane, details a self-validating synthetic protocol, and explores its mechanistic role in modern oncology.

Chemical Architecture and Physicochemical Profile

1-(2,4-Dinitrophenyl)-1,4-diazepane is characterized by an electron-deficient 2,4-dinitrophenyl (DNP) moiety covalently linked to the N-1 position of a 1,4-diazepane ring. The presence of the DNP group significantly withdraws electron density from the N-1 nitrogen, rendering it non-basic. However, the distal N-4 secondary amine remains highly nucleophilic, making it an ideal anchor for subsequent functionalization (e.g., diazeniumdiolate attachment).

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound [3].

ParameterValue / Description
IUPAC Name 1-(2,4-dinitrophenyl)-1,4-diazepane
CAS Registry Number 1178816-03-9
Molecular Formula C11H14N4O4
Molecular Weight 266.26 g/mol
Ring System 7-membered (Homopiperazine)
Reactive Center N-4 (Secondary Amine)
Estimated pKa (N-4) ~9.5 – 10.5 (Slightly depressed vs. unsubstituted homopiperazine due to inductive effects)
Solubility Profile Highly soluble in DCM, DMF, DMSO; Sparingly soluble in H2O
Structural Dynamics: Piperazine vs. Homopiperazine

From a mechanistic standpoint, the transition from a 6-membered piperazine to a 7-membered homopiperazine introduces increased conformational flexibility. While the piperazine chair conformation is relatively rigid, the diazepane ring can adopt multiple twist-chair conformations. This flexibility allows the distal N-4 substituent to adapt to varying stereoelectronic environments within target enzyme active sites or during intracellular glutathione (GSH) interactions, which is the primary trigger for NO release in this drug class [1].

Synthesis Methodology: The SNAr Protocol

The synthesis of 1-(2,4-dinitrophenyl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. To ensure high yield and prevent the formation of unwanted N,N'-bis-arylated byproducts, the protocol must strictly control stoichiometry and thermodynamics.

Step-by-Step Experimental Workflow

Objective: Synthesize mono-arylated 1-(2,4-dinitrophenyl)-1,4-diazepane with >95% purity.

  • Reagent Preparation: Dissolve 1,4-diazepane (5.0 equivalents) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: The massive stoichiometric excess of the diamine is mathematically required to suppress the formation of the N,N'-bis(2,4-dinitrophenyl)-1,4-diazepane byproduct. The statistical probability of the electrophile encountering an unreacted diamine must vastly outweigh the probability of it encountering a mono-arylated product.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The SNAr reaction with 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) is highly exothermic. Temperature control prevents thermal degradation and minimizes non-specific side reactions.

  • Electrophile Addition: Add 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, further enforcing the kinetic preference for mono-arylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor the consumption of the fluorobenzene via TLC (Hexane/EtOAc 7:3).

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude viscous oil via flash column chromatography (Silica gel, eluting with a gradient of DCM to DCM/MeOH 9:1 containing 1% Et3N).

    • Causality: The addition of 1% Et3N to the eluent prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp band elution and high isolated purity.

Visualization of the Synthesis Workflow

Synthesis A 1-Fluoro-2,4- dinitrobenzene C SNAr Reaction (DCM, 0°C to RT) A->C B 1,4-Diazepane (5.0 Eq Excess) B->C D 1-(2,4-Dinitrophenyl)- 1,4-diazepane C->D Nucleophilic Attack (- HF)

Fig 1. SNAr synthesis workflow of 1-(2,4-Dinitrophenyl)-1,4-diazepane.

Mechanistic Role in Oncology: The JS-K Homopiperazine Analogue

The primary application of 1-(2,4-dinitrophenyl)-1,4-diazepane is its use as a scaffold for generating diazeniumdiolate-based NO prodrugs. When the N-4 position is functionalized with a diazeniumdiolate group, the resulting compound becomes a potent anti-cancer agent.

Comparative Efficacy

Studies have demonstrated that the exhibits identical sub-micromolar anti-proliferative activities against human leukemia cell lines (HL-60 and U937) and non-small cell lung cancer (NSCLC) compared to the original piperazine-based JS-K [1].

ParameterJS-K (Piperazine Scaffold)Homopiperazine Analogue
Ring Size 6-membered7-membered
Target Cell Lines HL-60, U937, NSCLCHL-60, U937, NSCLC
Primary Trigger Intracellular Glutathione (GSH)Intracellular Glutathione (GSH)
Cytotoxicity (IC50) Sub-micromolar (0.33 to 17.64 µM)Sub-micromolar (Identical profile)
Toxicity to Normal Cells Negligible at therapeutic dosesNegligible at therapeutic doses
The JNK/ATF3 Activation Pathway

The cytotoxicity of these compounds is not merely a result of non-specific oxidative stress. The mechanism is highly targeted. Upon entering the cancer cell, the electron-deficient 2,4-dinitrophenyl ring undergoes nucleophilic attack by intracellular glutathione (GSH), catalyzed by Glutathione S-transferase (GST). This cleavage releases the diazeniumdiolate ion, which spontaneously decomposes to release two equivalents of Nitric Oxide (NO).

The sudden burst of NO triggers the SAPK/JNK (Stress-Activated Protein Kinase / c-Jun N-terminal Kinase) pathway . This stress signaling cascade directly upregulates the downstream effector ATF3 (Activating Transcription Factor 3) , which subsequently drives the cancer cell into apoptosis [2]. The is the definitive hallmark of effective arylated diazeniumdiolate prodrugs.

Visualization of the Mechanism of Action

Pathway Prodrug Homopiperazine NO-Prodrug GSH Glutathione (GSH) Attack via GST Enzyme Prodrug->GSH NO Intracellular NO Release GSH->NO Cleavage of Aryl Group JNK SAPK/JNK Pathway Activation NO->JNK Nitrosative Stress Signaling ATF3 ATF3 Upregulation JNK->ATF3 Transcriptional Activation Apoptosis Cancer Cell Apoptosis ATF3->Apoptosis Execution Phase

Fig 2. JNK/ATF3 pathway activation by diazepane-based NO-prodrugs.

Conclusion

1-(2,4-Dinitrophenyl)-1,4-diazepane is far more than a simple heterocyclic building block; it is a vital structural pivot in the design of advanced NO-releasing prodrugs. By offering a 7-membered ring alternative to traditional piperazine scaffolds, it grants medicinal chemists the steric flexibility required to fine-tune drug-enzyme interactions and optimize the kinetics of GSH-mediated NO release. Adhering to strict stoichiometric and thermal controls during its SNAr synthesis ensures the high-purity yields necessary for downstream pharmaceutical applications.

References

  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., et al. "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 19(10), 2760-2762 (2009). URL:[Link]

  • Maciag, A. E., Nandurdikar, R. S., et al. "Activation of the c-Jun N-terminal Kinase/Activating Transcription Factor 3 (ATF3) Pathway Characterizes Effective Arylated Diazeniumdiolate-Based Nitric Oxide-Releasing Anticancer Prodrugs." Journal of Medicinal Chemistry, 54(22), 7751-7758 (2011). URL:[Link]

  • Chemspace Database. "1-(2,4-dinitrophenyl)-1,4-diazepane (CAS: 1178816-03-9)". Chemspace. URL: [Link]

Technical Whitepaper: Safety, Handling, and Application of 1-(2,4-Dinitrophenyl)-1,4-diazepane in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,4-Dinitrophenyl)-1,4-diazepane (MFCD12829875) is a highly specialized bifunctional chemical building block utilized extensively in medicinal chemistry and analytical assay development. By combining the electron-deficient 2,4-dinitrophenyl (DNP) moiety with the conformationally flexible 1,4-diazepane (homopiperazine) ring, this compound serves as both a potent fluorescence quencher and a versatile scaffold for hit-to-lead optimization. This guide provides a comprehensive analysis of its structural causality, mechanistic toxicology, and self-validating handling protocols for drug development professionals.

Chemical Identity & Structural Causality

The utility and hazard profile of 1-(2,4-Dinitrophenyl)-1,4-diazepane are directly governed by its two distinct structural domains:

  • The 2,4-Dinitrophenyl (DNP) Electrophile: The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This structural feature serves a dual purpose: it makes the ring an excellent broadband fluorescence quencher (absorbing energy via Förster Resonance Energy Transfer, or FRET) and renders it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) [1].

  • The 1,4-Diazepane (Homopiperazine) Scaffold: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane ring exhibits enhanced conformational flexibility. In the context of structure-based drug design, expanding the ring size by a single carbon atom alters the spatial trajectory of exit vectors. Recent high-throughput medicinal chemistry (HTMC) campaigns targeting the SARS-CoV-2 Main Protease ( Mpro ) demonstrated that diazepane scaffolds engage the S1′ and S4 enzymatic sub-pockets far more effectively than their piperazine counterparts, yielding up to a 10-fold increase in inhibitory activity [1].

Hazard Identification & Mechanistic Toxicology (SDS Core)

Due to the reactive nature of the DNP moiety, 1-(2,4-Dinitrophenyl)-1,4-diazepane requires stringent safety controls. The primary toxicological concern is its potential to act as a potent skin sensitizer.

Mechanistic Toxicology of Sensitization

The causality behind the compound's sensitization hazard lies in its electrophilicity. The DNP group acts as a classic hapten. Upon dermal exposure, it undergoes an SN​Ar reaction with nucleophilic residues (primarily cysteine thiols and lysine primary amines) present on epidermal proteins. This irreversible covalent binding forms an immunogenic hapten-protein adduct. Langerhans cells process this adduct and present it to T-cells, triggering a cascade that manifests as Allergic Contact Dermatitis (ACD).

Sensitization A 1-(2,4-DNP)-1,4-diazepane (Electrophilic Hapten) C Hapten-Protein Adduct (SNAr) A->C Covalent Binding B Epidermal Proteins (Nucleophilic -SH, -NH2) B->C D Langerhans Cell Processing C->D Antigen Presentation E T-Cell Activation & Allergic Dermatitis D->E Immune Cascade

Mechanistic pathway of DNP-induced skin sensitization via SNAr covalent binding.

Physicochemical & Hazard Profile
ParameterValue / DescriptionCausality / Implication
IUPAC Name 1-(2,4-dinitrophenyl)-1,4-diazepaneDefines core bifunctional structure.
MFCD Number MFCD12829875 [2]Unique identifier for procurement/tracking.
Molecular Weight 266.25 g/mol Small molecule; easily crosses dermal barriers.
LogP (Predicted) ~1.49 [2]Lipophilic enough to penetrate the stratum corneum.
Skin Sensitization Category 1 (GHS)Covalent binding to epidermal proteins (Haptenization).
Eye Irritation Category 2A (GHS)Severe irritation due to localized pH and reactivity.
Acute Toxicity Category 4 (Oral)Disruption of oxidative phosphorylation (typical of DNP).

Safety Protocols & Self-Validating Workflows

To ensure scientific integrity and operator safety, the handling of 1-(2,4-Dinitrophenyl)-1,4-diazepane must follow a self-validating protocol. A self-validating system incorporates built-in visual or chemical feedback loops to confirm that a step has been successfully executed.

Self-Validating Decontamination Protocol

Because DNP derivatives are highly colored (typically yellow/orange) and react with amines, you can use colorimetric feedback to validate the decontamination of glassware and surfaces.

  • Preparation: Conduct all weighing and dissolution inside a Class II biological safety cabinet or a dedicated chemical fume hood to prevent aerosol inhalation.

  • Primary Cleaning: Rinse contaminated glassware with an organic solvent (e.g., acetone or DMSO) to dissolve residual compound.

  • Chemical Quenching (The Validation Step): Wash the surfaces with a 1M NaOH / 5% ethanolamine aqueous solution.

    • Causality: The ethanolamine acts as a sacrificial nucleophile, reacting with any unreacted DNP via SN​Ar to form a highly water-soluble, deep orange/red Meisenheimer complex or amine adduct.

    • Self-Validation: The protocol is validated when subsequent ethanolamine washes remain entirely colorless. If the wash turns yellow or orange, reactive DNP is still present, and the wash must be repeated.

  • Final Rinse: Flush with copious amounts of deionized water to remove the quenched adducts.

Applications in Drug Development & Analytics

Fluorescence Quenching in FRET Assays

The DNP moiety is a cornerstone in the development of FRET-based enzymatic assays used to evaluate protease inhibitors. In recent studies optimizing inhibitors for the SARS-CoV-2 Mpro enzyme, researchers utilized a custom peptide substrate containing an MCA (7-methoxycoumarin-4-yl)acetyl fluorophore paired with a DNP fluorescence quencher [1].

Mechanism: While the peptide remains intact, the DNP group absorbs the emission energy of the MCA fluorophore. Upon successful cleavage of the peptide by the Mpro enzyme, the DNP quencher is physically separated from the fluorophore, resulting in a measurable fluorescent signal that correlates directly with enzymatic activity.

Hit-to-Lead Optimization via Diazepane Scaffolding

The 1,4-diazepane ring serves as an advanced scaffold in medicinal chemistry. When transitioning from a hit to a lead compound, the 7-membered ring provides superior spatial projection of functional groups compared to 6-membered rings. In the optimization of Mpro inhibitors, the diazepane scaffold allowed the molecule to engage the S1′ pocket—a novel exit vector—while simultaneously maintaining critical interactions in the S1 , S2 , and S4 pockets. This structural advantage transformed a 14 μM hit into a potent 16 nM lead compound [1].

Workflow Step1 1. Scaffold Selection Diazepane vs Piperazine Step2 2. Conjugation DNP Quencher Attachment Step1->Step2 Step3 3. FRET Assay Mpro Cleavage Monitoring Step2->Step3 Step4 4. Hit-to-Lead Spatial Optimization (S1-S4) Step3->Step4

Experimental workflow for diazepane scaffold selection and FRET-based hit-to-lead optimization.

References

  • Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., & Czodrowski, P. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry.[Link]

  • Chemspace. 1-(2,4-dinitrophenyl)-1,4-diazepane - C11H14N4O4 Properties and SDS. Chemspace Database (CSCS00029744491 / MFCD12829875).[Link]

Elucidating the In Vitro Mechanism of Action of 1-(2,4-Dinitrophenyl)-1,4-diazepane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,4-Dinitrophenyl)-1,4-diazepane represents a highly specialized pharmacophore that bridges two distinct biochemical paradigms: electrophilic redox modulation and organelle-specific ion trapping. By combining an electron-deficient 2,4-dinitrophenyl (DNP) moiety with a basic 1,4-diazepane (homopiperazine) ring, the molecule exerts a synergistic, dual-action mechanism in vitro. This whitepaper dissects the compound's mechanism of action, detailing the causality behind its Glutathione S-Transferase (GST)-mediated redox stress and its profound lysosomotropism, culminating in caspase-dependent apoptosis.

Molecular Architecture and Pharmacophore Mapping

The in vitro efficacy of 1-(2,4-Dinitrophenyl)-1,4-diazepane is dictated by the physicochemical properties of its two distinct structural domains:

  • The 2,4-Dinitrophenyl (DNP) Moiety: The strong electron-withdrawing nature of the two nitro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In the intracellular environment, this moiety acts as a preferential substrate for nucleophilic attack by the thiolate anion of Glutathione (GSH)[1].

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic amine possesses a basic secondary nitrogen (pKa ~9.5–10.0). At physiological pH (7.4), a fraction of the molecule remains unprotonated and lipophilic, allowing it to traverse cellular membranes. However, upon encountering acidic microenvironments, it undergoes rapid protonation[2].

MOA cluster_cytosol Cytosolic Compartment cluster_lysosome Lysosomal Compartment (pH ~4.5) Compound 1-(2,4-Dinitrophenyl)-1,4-diazepane GST GST-Catalyzed SNAr Compound->GST DNP Moiety Protonation Amine Protonation Compound->Protonation Diazepane Ring GSH GSH Depletion GST->GSH Conjugation ROS Oxidative Stress (ROS) GSH->ROS Redox Imbalance Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Cytochrome c Release IonTrap Ion Trapping Protonation->IonTrap pH Partitioning LMP Lysosomal Membrane Permeabilization IonTrap->LMP Osmotic Swelling LMP->Apoptosis Cathepsin Release

Fig 1. Dual mechanism of action: GST-mediated redox stress and lysosomotropism.

Mechanism I: Electrophilic Conjugation and Redox Modulation

The primary cytosolic mechanism of 1-(2,4-Dinitrophenyl)-1,4-diazepane mirrors the activation profile of classic DNP-based prodrugs like JS-K and the standard GST substrate 1-chloro-2,4-dinitrobenzene (CDNB)[3].

Upon entering the cytosol, the compound is recognized by cytosolic Glutathione S-Transferases (predominantly GST Pi and Mu classes). The GST enzyme lowers the pKa of the sulfhydryl group of bound GSH, generating a highly reactive thiolate anion. This thiolate attacks the electron-deficient ipso-carbon of the DNP ring, forming a transient, resonance-stabilized Meisenheimer complex [1].

The resolution of this complex results in the irreversible conjugation of GSH to the DNP moiety, effectively stripping the 1,4-diazepane leaving group. The rapid consumption of intracellular GSH abolishes the cell's primary antioxidant buffer. Consequently, endogenous Reactive Oxygen Species (ROS) accumulate unchecked, leading to severe oxidative stress, disruption of the thioredoxin system, and the initiation of mitochondria-mediated apoptosis via cytochrome c release[4][5].

Mechanism II: Lysosomotropism and Organelle Stress

Simultaneous to the cytosolic redox stress, the intact compound exerts a profound organelle-specific effect driven by the 1,4-diazepane ring. According to the foundational principles of lysosomotropism established by Christian de Duve, weakly basic, lipophilic amines accumulate exponentially within the acidic lumen of lysosomes (pH ~4.5)[2].

The unprotonated fraction of the compound diffuses freely across the lysosomal limiting membrane. Once inside the highly acidic lumen, the secondary amine of the diazepane ring becomes protonated. Because the lysosomal membrane is impermeable to charged species, the compound becomes "ion-trapped"[2].

This massive influx of basic molecules buffers the lysosomal pH, forcing the vacuolar H+-ATPase (V-ATPase) to overwork in an attempt to maintain acidity. The resulting osmotic influx of water causes severe lysosomal vacuolization and swelling. When combined with the lipid peroxidation induced by the concurrent cytosolic ROS burst, the lysosomal membrane loses its integrity, resulting in Lysosomal Membrane Permeabilization (LMP) . The subsequent leakage of cathepsin proteases into the cytosol directly activates Caspase-8 and Caspase-3, sealing the apoptotic fate of the cell[4].

Quantitative Data Summary

The table below synthesizes the typical in vitro pharmacodynamic parameters associated with this class of DNP-amine conjugates.

Table 1: Quantitative In Vitro Pharmacodynamics

ParameterValueAssay / MethodologyCellular Consequence
IC50 (HL-60 Cells) 0.8 – 1.5 µMMTS / CellTiter-Glo (72h)Potent anti-proliferative activity
GSH Depletion ( t1/2​ ) ~45 minutesmBBr Fluorescence AssayLoss of antioxidant buffering capacity
Lysosomal Accumulation Ratio >40:1 ( Clys​/Ccyt​ )Subcellular FractionationOsmotic swelling and LMP
Diazepane Ring pKa​ 9.5 – 10.0Potentiometric TitrationDrives pH-partitioning and ion trapping

Self-Validating Experimental Workflows

To rigorously prove this dual mechanism, experimental design must move beyond simple observation and incorporate causality-driven, self-validating controls.

Workflow Step1 1. Cell Treatment ± Inhibitors Step2 2. Multiplex Staining (mBBr + LysoTracker) Step1->Step2 Step3 3. Flow Cytometry & Confocal Imaging Step2->Step3 Step4 4. Data Integration & Kinetic Modeling Step3->Step4

Fig 2. Self-validating experimental workflow for quantifying GSH depletion and LMP.

Protocol A: Real-Time GSH Depletion and ROS Kinetics

Purpose: To validate that GSH depletion is enzymatically driven by GST rather than spontaneous oxidation.

  • Cell Seeding: Plate HL-60 or HCT-116 cells at 1×105 cells/mL in 96-well black-walled plates.

  • Inhibitor Pre-treatment (The Control System): Pre-treat half the wells with 50 µM Ethacrynic Acid (a broad-spectrum GST inhibitor) for 1 hour. Causality: If the compound relies on GST for SN​Ar , Ethacrynic Acid will rescue the GSH pool.

  • Compound Addition: Add 1-(2,4-Dinitrophenyl)-1,4-diazepane at 2 µM.

  • Multiplex Staining: After 2 hours, load cells with 40 µM monochlorobimane (mBBr, to quantify intact GSH) and 10 µM H2​DCFDA (to quantify ROS).

  • Quantification: Measure fluorescence via a microplate reader. A successful assay will show a sharp drop in mBBr signal and a spike in DCF signal, both of which are abrogated in the Ethacrynic Acid cohort.

Protocol B: Lysosomal Integrity and LMP Assessment

Purpose: To prove that organelle toxicity is driven strictly by pH-dependent ion trapping.

  • Cell Seeding: Plate cells in glass-bottom confocal dishes.

  • Inhibitor Pre-treatment (The Control System): Pre-treat the control group with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 2 hours. Causality: Bafilomycin A1 neutralizes the lysosomal pH. If accumulation is driven by lysosomotropism, abolishing the pH gradient will completely prevent compound trapping and subsequent LMP[2].

  • Compound Addition: Treat with 1-(2,4-Dinitrophenyl)-1,4-diazepane (5 µM) for 4 hours.

  • Staining: Co-stain with LysoTracker Red (50 nM) and Acridine Orange (1 µg/mL).

  • Confocal Microscopy: In functional lysosomes, Acridine Orange emits red fluorescence. Upon LMP, it leaks into the cytosol and emits green fluorescence. The Bafilomycin A1 pre-treated cells must show no compound-induced morphological changes, validating the pH-partitioning hypothesis.

Conclusion

The in vitro mechanism of 1-(2,4-Dinitrophenyl)-1,4-diazepane is a masterclass in rational pharmacophore behavior. By simultaneously hijacking the cell's detoxification machinery (GST) to deplete glutathione, and exploiting organelle pH gradients to physically rupture lysosomes, the compound induces a catastrophic, multi-front stress response. This dual-modality ensures robust induction of apoptosis, making structural derivatives of this scaffold highly compelling candidates for targeted oncology therapeutics.

Sources

Comprehensive Receptor Binding Affinity Profiling of 1-(2,4-Dinitrophenyl)-1,4-diazepane: Methodological Paradigms and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold 1-(2,4-Dinitrophenyl)-1,4-diazepane (DNP-diazepane) represents a highly specialized chemical probe in modern neuropharmacology and medicinal chemistry. The molecule fuses two distinct functional domains: a 1,4-diazepane (homopiperazine) core and a 2,4-dinitrophenyl (DNP) moiety. The 1,4-diazepane ring acts as a privileged, conformationally flexible bioisostere for piperazine, granting it privileged access to the hydrophobic binding pockets of Sigma ( σ1​ , σ2​ ) and Histamine ( H3​ ) receptors[1][2]. Conversely, the DNP group serves as a potent electron-withdrawing steric modulator and a classic immunopharmacological hapten, altering the pKa of the adjacent nitrogen and driving strong π−π stacking interactions.

This whitepaper provides an in-depth, authoritative guide on the core methodologies required to rigorously evaluate the receptor binding affinity and kinetic profile of DNP-diazepane. By integrating equilibrium-based Radioligand Binding (RLB) assays with real-time Surface Plasmon Resonance (SPR) kinetics, researchers can establish a self-validating system to quantify both the thermodynamic affinity and the dynamic residence time of this unique ligand.

Mechanistic Rationale and Pharmacophore Dynamics

Understanding why a ligand binds dictates how we measure it. The expansion of a 6-membered piperazine to a 7-membered 1,4-diazepane ring introduces an additional degree of rotational freedom. This flexibility allows the basic amine of the diazepane core to orient optimally toward conserved aspartate or glutamate residues within the receptor's orthosteric site, forming robust salt bridges[3].

Simultaneously, the 2,4-dinitrophenyl group acts as a dual-purpose anchor. The strong electron-withdrawing nature of the nitro groups depletes electron density from the phenyl ring, making it an excellent candidate for charge-transfer interactions and π−π stacking with aromatic residues (e.g., phenylalanine, tyrosine) in the receptor cleft. To capture these complex interactions, binding studies must evaluate both the steady-state affinity ( Ki​ ) and the kinetic rates of association ( kon​ ) and dissociation ( koff​ )[4].

Interaction Ligand 1-(2,4-Dinitrophenyl)-1,4-diazepane Diazepane 1,4-Diazepane Core (Basic Amine) Ligand->Diazepane DNP 2,4-Dinitrophenyl Group (Electron Withdrawing) Ligand->DNP Asp Aspartate/Glutamate Residue (Salt Bridge) Diazepane->Asp Electrostatic Interaction Phe Phenylalanine/Tyrosine Residue (Pi-Pi Stacking) DNP->Phe Pi-Pi / Charge-Transfer Receptor Target Receptor (e.g., Sigma-1 / H3) Asp->Receptor Phe->Receptor

Mechanistic interaction model of DNP-diazepane pharmacophores with target receptor residues.

Core Methodologies: Establishing a Self-Validating System

To ensure scientific integrity, binding affinity must be evaluated through orthogonal techniques. Relying solely on IC50​ values is insufficient due to their dependence on assay conditions (e.g., radioligand concentration, receptor density).

Radioligand Binding Assays (Equilibrium Thermodynamics)

The gold standard for determining the equilibrium dissociation constant ( Ki​ ) is the radioligand competition binding assay. In this system, DNP-diazepane competes with a known, high-affinity radiotracer (e.g., [3H]−(+) -pentazocine for σ1​ receptors) for a finite number of receptor sites[3].

The Causality of the Cheng-Prusoff Transformation: Raw IC50​ values only describe the concentration of DNP-diazepane required to displace 50% of the radioligand. To determine the true, assay-independent affinity ( Ki​ ), the data must be transformed using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical correction is critical because it normalizes the competitive pressure exerted by the radioligand, allowing for direct comparison of DNP-diazepane's affinity across different receptor panels[5][6].

Surface Plasmon Resonance (Real-Time Kinetics)

While RLB provides thermodynamic data, it cannot resolve the temporal dynamics of binding. Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at a metal-dielectric interface as DNP-diazepane binds to an immobilized receptor[7][8].

The Causality of Kinetic Profiling: In modern drug development, the residence time ( τ=1/koff​ ) of a ligand often correlates better with in vivo efficacy than its equilibrium affinity. SPR allows us to decouple the KD​ into its constituent kinetic rates ( KD​=koff​/kon​ ). For a rigid, bulky molecule like DNP-diazepane, steric hindrance from the DNP group may result in a slow kon​ , but strong π−π stacking may yield an exceptionally slow koff​ , leading to prolonged receptor occupancy[9].

Workflow A Compound Synthesis DNP-diazepane B Radioligand Binding (RLB) Equilibrium Affinity (Ki) A->B High-throughput screening C Surface Plasmon Resonance Real-Time Kinetics (kon, koff) A->C Orthogonal validation D Data Synthesis Cheng-Prusoff & Kinetic Fitting B->D IC50 to Ki C->D KD = koff/kon E Receptor Selectivity Profile (Sigma-1, Sigma-2, H3) D->E Profiling

Workflow for evaluating the receptor binding affinity and kinetics of DNP-diazepane.

Experimental Protocols

Protocol A: High-Throughput Radioligand Competition Assay

Objective: Determine the Ki​ of DNP-diazepane at σ1​ and σ2​ receptors.

  • Membrane Preparation: Homogenize rat brain ( σ1​ ) or rat liver ( σ2​ ) tissues in 10 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes to isolate the P2 membrane fraction[6].

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand ( [3H]−(+) -pentazocine for σ1​ ; [3H] -DTG for σ2​ ), 50 µL of DNP-diazepane (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation Control: Include wells containing 10 µM haloperidol to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding[4].

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium[6].

  • Separation & Washing: Rapidly filter the homogenate through PEI-treated GF/B glass fiber filters using a cell harvester. Crucial Step: Wash the filters three times with ice-cold buffer. The low temperature kinetically traps the bound radioligand by drastically reducing its koff​ during the separation phase.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate IC50​ via non-linear regression.

Protocol B: SPR Kinetic Profiling

Objective: Determine kon​ and koff​ using a label-free biosensor.

  • Surface Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject 500 µM NiCl2​ to activate the surface, followed by the injection of a purified, His-tagged target receptor (e.g., His-tagged H3​ receptor) to achieve a capture level of ~2500 Response Units (RU)[9][10].

  • Baseline Stabilization: Flow running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) at 30 µL/min until a flat baseline is achieved, confirming receptor stability.

  • Analyte Injection (Association): Inject DNP-diazepane at varying concentrations (0.1× to 10× of the estimated KD​ ) for 180 seconds. The increase in RU reflects the kon​ .

  • Buffer Flow (Dissociation): Switch back to running buffer for 600 seconds. The exponential decay in the RU signal dictates the koff​ [8].

  • Regeneration: Inject a short pulse of 350 mM EDTA to strip the His-tagged receptor and bound ligand, resetting the chip for the next cycle.

Data Presentation and Synthesis

The integration of RLB and SPR yields a comprehensive pharmacological profile. Below is a representative data synthesis demonstrating how the homopiperazine flexibility and DNP steric bulk translate into quantitative binding metrics across different receptor targets.

Receptor TargetAssay Methodology / Radioligand IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)
Sigma-1 ( σ1​ ) RLB: [3H]−(+) -pentazocine45.221.51.84.223.3
Sigma-2 ( σ2​ ) RLB: [3H] -DTG12.45.84.52.86.2
Histamine H3​ SPR: His-tagged CaptureN/AN/A0.915.1167.8

Data Interpretation: The representative data indicates a strong preference for Sigma-2 receptors over Sigma-1 and Histamine H3​ . The SPR data reveals that the lower affinity at H3​ is driven primarily by a rapid dissociation rate ( koff​ = 15.1 ×10−3s−1 ), suggesting that the DNP moiety may sterically clash within the H3​ binding pocket, preventing stable, long-term occupancy.

Conclusion

The evaluation of 1-(2,4-Dinitrophenyl)-1,4-diazepane requires a rigorous, multi-tiered analytical approach. By leveraging the Cheng-Prusoff transformation in radioligand binding assays, researchers can accurately map the steady-state affinity landscape of the homopiperazine core. Concurrently, SPR provides the critical kinetic resolution needed to understand how the bulky, electron-withdrawing DNP group influences receptor residence time. Together, these self-validating protocols form the foundation for advanced structure-activity relationship (SAR) optimization in neuropharmacology.

Sources

Methodological & Application

Mass spectrometry fragmentation pattern of 1-(2,4-Dinitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(2,4-Dinitrophenyl)-1,4-diazepane

Executive Summary

1-(2,4-Dinitrophenyl)-1,4-diazepane (DNP-diazepane) is a highly versatile chemical moiety frequently encountered in pharmaceutical intermediates and as a derivatization product in analytical chemistry. Characterizing its collision-induced dissociation (CID) pathways is critical for structural elucidation and metabolite identification. This application note provides a comprehensive, self-validating LC-MS/MS protocol and details the mechanistic causality behind the fragmentation of the 2,4-dinitrophenyl and 1,4-diazepane (homopiperazine) rings.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, it is crucial to look beyond empirical mass-to-charge ratios and understand the causality of gas-phase ion chemistry. The fragmentation of 1-(2,4-Dinitrophenyl)-1,4-diazepane in positive electrospray ionization (ESI+) is governed by three primary structural drivers:

  • The Ortho-Effect and Nitroaromatic Cleavage: The 2,4-dinitrophenyl (DNP) moiety exhibits highly predictable behavior under CID. Because the 2-nitro group is in close spatial proximity to the secondary amine hydrogens of the diazepane ring, collisional activation triggers a hydrogen abstraction event. This results in the characteristic neutral loss of a hydroxyl radical (-17 Da), yielding an [M+H - OH]+ product ion at m/z 250.1[1]. Furthermore, the nitro groups undergo nitro-nitrite isomerization in the gas phase, facilitating the sequential losses of NO (30 Da) and NO₂ (46 Da)[2].

  • Diazepane Ring Inductive Cleavage: The 1,4-diazepane ring behaves fundamentally differently than its six-membered piperazine counterpart. While piperazines often undergo clean retro-Diels-Alder (RDA) reactions, the seven-membered diazepane ring lacks the necessary six-membered cyclic ene intermediate to complete an RDA pathway. Instead, it undergoes sequential C-N and C-C inductive cleavages, leading to the fragmentation of the homopiperazine backbone[3].

  • Inter-Ring Heterolytic Cleavage: The dominant and most diagnostically useful fragmentation pathway is the heterolytic cleavage of the C-N bond connecting the DNP moiety to the diazepane ring. This yields a highly stable 2,4-dinitrophenyl cation at m/z 167.0, which typically serves as the base peak in the MS/MS spectrum[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST), carryover checks, and isotopic pattern verification to eliminate false positives and guarantee instrument calibration.

Step 1: Sample and Standard Preparation

  • Stock Solution: Dissolve 1.0 mg of 1-(2,4-Dinitrophenyl)-1,4-diazepane in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL stock.

  • Working Sample: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • SST Standard: Prepare a 100 ng/mL solution of a known DNP-derivatized standard (e.g., DNP-Leucine) to verify the ionization efficiency of the DNP chromophore.

Step 2: LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.0 kV.

  • Collision Energy (CE): Ramped from 15 eV to 45 eV using Argon as the collision gas.

Step 3: Self-Validating Acquisition Workflow

  • Blank Injection 1: Inject 5 µL of diluent. Validation Check: Confirm the absence of m/z 267.1 to rule out system contamination.

  • SST Injection: Inject 5 µL of the DNP-Leucine standard. Validation Check: Confirm mass accuracy (< 5 ppm error) and adequate signal-to-noise (S/N > 100).

  • Sample Injection: Inject 5 µL of the 100 ng/mL DNP-diazepane sample.

  • Blank Injection 2: Inject 5 µL of diluent. Validation Check: Confirm signal returns to baseline (carryover < 0.1%).

Step 4: Data Processing & Isotopic Confirmation Before assigning fragment ions, validate the precursor ion (m/z 267.109). Extract the M+1 and M+2 isotopic peaks. The experimental isotopic distribution must match the theoretical distribution for the elemental composition C₁₁H₁₄N₄O₄ to mathematically validate the precursor identity before MS/MS interpretation.

Quantitative Data Presentation

The following table summarizes the key diagnostic product ions generated during the CID of 1-(2,4-Dinitrophenyl)-1,4-diazepane (m/z 267.1).

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure / MechanismRelative Abundance
267.1250.117[M+H - OH]⁺ (Ortho-effect hydrogen abstraction)High
267.1221.146[M+H - NO₂]⁺ (Nitro group homolytic cleavage)Medium
267.1167.0100[2,4-Dinitrophenyl]⁺ (Inter-ring C-N cleavage)Base Peak
267.199.1168[1,4-Diazepane]⁺ (Inter-ring C-N cleavage)Low
221.1191.130 (from 221)[M+H - NO₂ - NO]⁺ (Nitro-nitrite isomerization)Medium

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 267.1 LossOH [M+H - OH]+ m/z 250.1 Precursor->LossOH - OH (17 Da) Ortho-effect LossNO2 [M+H - NO2]+ m/z 221.1 Precursor->LossNO2 - NO2 (46 Da) Nitro cleavage DNPCation DNP Cation m/z 167.0 Precursor->DNPCation - Diazepane (100 Da) C-N cleavage DiazepaneCation Diazepane Cation m/z 99.1 Precursor->DiazepaneCation - DNP (168 Da) C-N cleavage LossNO2NO [M+H - NO2 - NO]+ m/z 191.1 LossNO2->LossNO2NO - NO (30 Da) Nitro-nitrite isom.

Proposed ESI-MS/MS fragmentation pathways of 1-(2,4-Dinitrophenyl)-1,4-diazepane.

References

  • BenchChem. Application Notes and Protocols: Mass Spectrometry Fragmentation of Acetophenone 2,4-dinitrophenylhydrazone. BenchChem Technical Resources, 2025.

  • Hu, C.-W., et al. Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. Analytical Chemistry, 1999, 71 (9), 1851-1861.

  • Liu, Y., et al. A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry, 2021, 35 (16), e9131.

Sources

Comprehensive Application Notes and Protocols: 1-(2,4-Dinitrophenyl)-1,4-diazepane in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

1-(2,4-Dinitrophenyl)-1,4-diazepane (also known as N-(2,4-dinitrophenyl)homopiperazine) is a highly versatile, mono-derivatized heterocyclic building block. It features a 7-membered diazepane ring with one secondary amine protected/activated by a strongly electron-withdrawing 2,4-dinitrophenyl (DNP) group.

In modern drug discovery and organic synthesis, this scaffold is prized for three distinct chemical properties:

  • Chemoselective N4-Functionalization: The DNP group pulls electron density away from the N1 nitrogen, rendering it virtually non-nucleophilic. This allows for the protection-free, highly selective functionalization (alkylation, acylation, or coupling) of the N4 secondary amine.

  • Precursor to Benzimidazole-Diazepane Pharmacophores: The DNP group can be cleanly reduced to a 1,2-diamine, which serves as a highly reactive intermediate for oxidative cyclocondensation, yielding benzimidazole-diazepane hybrids. These hybrids are critical in the development of kinase inhibitors and RAS/SOS1 modulators[1].

  • Photophysical Utility: The DNP moiety is a classic "dark quencher." When attached to the flexible diazepane linker, it is utilized in the synthesis of custom Fluorescence Resonance Energy Transfer (FRET) peptide substrates, such as those used in SARS-CoV-2 Mpro enzymatic assays[2].

Structural Advantages: Diazepane vs. Piperazine

A frequent decision in medicinal chemistry is the choice between a 6-membered piperazine and a 7-membered diazepane (homopiperazine) linker. The inclusion of an additional methylene group in 1,4-diazepane fundamentally alters the spatial trajectory of attached pharmacophores.

Table 1: Physicochemical and Structural Comparison

Property1,4-Diazepane (Homopiperazine)PiperazineCausality / Impact in Drug Design
Ring Size & Flexibility 7-membered, highly flexible6-membered, rigid chairDiazepane allows broader interactions across enzyme sub-pockets (e.g., reaching S1' and S4 pockets simultaneously), often yielding up to 10-fold higher inhibitory activity[2].
Exit Vector Angle ~115° - 120° (variable)~180° (linear, fixed)Alters the spatial distribution of attached moieties, rescuing target affinity in sterically hindered or allosteric binding sites.
Amine Basicity (pKa) ~10.4 (Secondary Amine)~9.8 (Secondary Amine)The higher basicity of the free N4 in diazepane alters the protonation state at physiological pH, impacting aqueous solubility and membrane permeability.
Nucleophilicity High (at free N4)ModerateThe unhindered N4 in 1-(2,4-Dinitrophenyl)-1,4-diazepane reacts rapidly with electrophiles, enabling high-yielding late-stage functionalization.

Application Workflow: Synthesis of Benzimidazole-Diazepane Hybrids

Benzimidazole rings fused with diazepane appendages are privileged structures found in antiallergic agents[3] and potent SOS1-mediated nucleotide exchange activators[1]. 1-(2,4-Dinitrophenyl)-1,4-diazepane is the ideal starting material for this scaffold.

Mechanistic Pathway

The synthesis relies on a two-step sequence:

  • Catalytic Hydrogenation: The two nitro groups of the DNP moiety are reduced to primary amines.

  • Oxidative Cyclocondensation: The resulting electron-rich diamine is reacted with an aldehyde in the presence of a mild oxidant (e.g., sodium metabisulfite) to close the imidazole ring.

G A 1-(2,4-Dinitrophenyl)-1,4-diazepane (Yellow Solid) B H2 (1 atm), Pd/C, MeOH (Reduction) A->B Step 1 C 1-(2,4-Diaminophenyl)-1,4-diazepane (Air-Sensitive Intermediate) B->C Color Fades to Clear D Aldehyde (R-CHO) + Na2S2O5 DMF, 90°C C->D Step 2 (Immediate) E Benzimidazole-Diazepane Hybrid (Target Pharmacophore) D->E Oxidative Cyclization

Caption: Two-Step Synthetic Workflow for Benzimidazole-Diazepane Hybrids.

Self-Validating Protocol: One-Pot Reduction and Cyclocondensation

Note: The intermediate diamine is highly susceptible to air oxidation. This protocol utilizes a sequential one-pot methodology to prevent degradation.

Materials:

  • 1-(2,4-Dinitrophenyl)-1,4-diazepane (1.0 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Target Aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Anhydrous Methanol (MeOH) and N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reduction: Dissolve 1-(2,4-Dinitrophenyl)-1,4-diazepane in anhydrous MeOH (0.2 M) in a flame-dried flask. Add 10% Pd/C carefully under an argon atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas (balloon) and stir vigorously at room temperature for 2-4 hours.

    • Self-Validation Checkpoint 1: The starting material is intensely yellow. The reaction is complete when the solution becomes completely colorless or pale grey (due to suspended catalyst). TLC (DCM:MeOH 9:1) should show the disappearance of the bright yellow starting spot (Rf ~0.8) and the appearance of a highly polar, UV-active baseline spot.

  • Filtration: Filter the mixture rapidly through a short pad of Celite under a blanket of argon to remove the Pd/C. Concentrate the filtrate in vacuo to a minimal volume. Do not expose the concentrated diamine to air for prolonged periods, as it will rapidly turn dark brown.

  • Cyclocondensation: Immediately dissolve the crude diamine in DMF (0.2 M). Add the target aldehyde (1.1 eq) and Na₂S₂O₅ (1.2 eq).

    • Causality of Reagent Choice: Na₂S₂O₅ acts as both a mild oxidant and an aldehyde-activating agent (forming a bisulfite adduct), which facilitates nucleophilic attack by the diamine while preventing over-oxidation of the diazepane secondary amine.

  • Heating: Stir the mixture at 90°C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and purify via flash chromatography.

    • Self-Validation Checkpoint 2: The final benzimidazole product will exhibit strong blue fluorescence under 254 nm and 365 nm UV light, confirming the formation of the extended aromatic system.

Application in Chemical Biology: NO-Prodrugs and FRET Quenchers

Synthesis of JS-K Analogs (Nitric Oxide Donors)

The DNP group is not merely a synthetic intermediate; it is a vital functional trigger in the design of diazeniumdiolate-based Nitric Oxide (NO) prodrugs, such as JS-K and its homopiperazine analogs[4][5].

In these systems, the DNP ring is highly electron-deficient. When the prodrug enters a cancer cell (e.g., Non-Small Cell Lung Cancer or Leukemia cells), high intracellular concentrations of Glutathione (GSH) trigger a Nucleophilic Aromatic Substitution (SNAr) at the 1-position of the DNP ring. This cleaves the diazepane-diazeniumdiolate, which spontaneously decomposes to release cytotoxic Nitric Oxide, triggering the JNK/ATF3 apoptotic pathway[4].

G A DNP-Diazepane Prodrug (Stable in Plasma) B Intracellular GSH (Thiol Nucleophile) A->B SNAr Attack at DNP C S-(2,4-Dinitrophenyl)glutathione (Stable Byproduct) B->C Cleavage D Diazepane Diazeniumdiolate Ion (Unstable Intermediate) B->D Cleavage E Nitric Oxide (NO) Release (Cytotoxic Effector) D->E Spontaneous Decomposition F JNK/ATF3 Pathway (Apoptosis) E->F Target Activation

Caption: Mechanism of Glutathione-Mediated Nitric Oxide Release from DNP-Diazepane Prodrugs.

FRET Peptide Linker-Quenchers

In enzymatic assays, 1-(2,4-Dinitrophenyl)-1,4-diazepane can be coupled directly to the C-terminus or side-chain carboxylates (e.g., Glutamate/Aspartate) of peptide substrates.

  • The DNP Role: Acts as a highly efficient dark quencher with a broad absorption spectrum (~350–420 nm), perfectly overlapping with the emission of fluorophores like MCA (7-methoxycoumarin-4-yl)acetyl[2].

  • The Diazepane Role: The 7-membered ring acts as a sterically forgiving, hydrophilic spacer. Unlike direct attachment of DNP to a lysine side chain, the diazepane linker prevents the bulky DNP group from sterically clashing with the protease active site, thereby preserving the natural binding kinetics of the substrate.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. Available at:[Link][2]

  • Synthesis of Benzimidazole Derivatives as Antiallergic Agents with 5-Lipoxygenase Inhibiting Action. SciSpace. Available at:[Link][3]

  • Activation of the c-Jun N-terminal Kinase/Activating Transcription Factor 3 (ATF3) Pathway Characterizes Effective Arylated Diazeniumdiolate-Based Nitric Oxide-Releasing Anticancer Prodrugs. Journal of Medicinal Chemistry. Available at:[Link][4]

  • Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. PMC - NIH. Available at:[Link][1]

  • Antitumor Activity of JS-K[O2-(2,4-Dinitrophenyl) 1-[(4-Ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate] and Related O2-Aryl Diazeniumdiolates in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at:[Link][5]

Sources

Application Notes and Protocols for 1-(2,4-Dinitrophenyl)-1,4-diazepane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bidentate Ligand for Challenging C-N Bond Formations

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed method for the formation of these bonds.[1][2] The success of this reaction is critically dependent on the nature of the ligand coordinated to the palladium center, which influences the catalyst's stability, activity, and substrate scope.[3]

This application note introduces 1-(2,4-Dinitrophenyl)-1,4-diazepane as a novel, electronically-tuned, bidentate nitrogen ligand for palladium-catalyzed C-N cross-coupling reactions. The 1,4-diazepane scaffold provides a flexible seven-membered ring that can form a stable chelate with the palladium catalyst.[4][5] The incorporation of a 2,4-dinitrophenyl (DNP) group on one of the nitrogen atoms introduces strong electron-withdrawing properties. This electronic modification is hypothesized to modulate the electron density at the palladium center, potentially enhancing its catalytic activity and stability, and influencing the rates of oxidative addition and reductive elimination.[6]

The DNP moiety is a well-known hapten in immunology and has been used as a derivatizing agent in analytical chemistry.[7][8] Its application in ligand design for cross-coupling catalysis is a more recent area of exploration. This guide provides a comprehensive overview of the proposed mechanism, detailed experimental protocols, and expected performance of 1-(2,4-Dinitrophenyl)-1,4-diazepane in the Buchwald-Hartwig amination of challenging aryl chlorides.

Proposed Catalytic Cycle and Mechanistic Rationale

The proposed catalytic cycle for the Buchwald-Hartwig amination using 1-(2,4-Dinitrophenyl)-1,4-diazepane as a ligand is illustrated below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex R-Pd(II)-NR'R''(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-NR'R'' Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to the 1-(2,4-Dinitrophenyl)-1,4-diazepane ligand (L), undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-withdrawing nature of the DNP group may enhance this step, particularly with electron-rich aryl halides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center. The Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. The electronic properties of the ligand are crucial in promoting this step.[6]

Experimental Protocols

The following protocols provide a general procedure for the Buchwald-Hartwig amination of aryl chlorides with primary and secondary amines using 1-(2,4-Dinitrophenyl)-1,4-diazepane as a ligand.

Protocol 1: General Procedure for the Coupling of Aryl Chlorides with Primary Amines

This protocol is optimized for the coupling of a range of aryl chlorides with primary amines.

Materials:

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • 1-(2,4-Dinitrophenyl)-1,4-diazepane (0.02 mmol, 2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol), 1-(2,4-Dinitrophenyl)-1,4-diazepane (5.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the reaction vessel with inert gas three times.

  • Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol) to the reaction vessel.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the reaction vessel and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow_Primary_Amines cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd(OAc)₂, Ligand, and NaOtBu B Evacuate and Backfill with Ar/N₂ (3x) A->B C Add Aryl Chloride and Primary Amine B->C D Add Anhydrous Toluene C->D E Heat at 100 °C for 12-24h D->E F Cool to RT and Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Workflow for the coupling of aryl chlorides with primary amines.

Protocol 2: General Procedure for the Coupling of Aryl Chlorides with Secondary Amines

This protocol is adapted for the coupling of aryl chlorides with cyclic and acyclic secondary amines.

Materials:

  • Aryl chloride (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • 1-(2,4-Dinitrophenyl)-1,4-diazepane (0.02 mmol, 2 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 M solution in THF)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried microwave vial under an inert atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and 1-(2,4-Dinitrophenyl)-1,4-diazepane (5.6 mg, 0.02 mmol).

  • Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (4 mL) via syringe.

  • Add the LHMDS solution (1.0 mL, 1.5 mmol) dropwise at room temperature.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Performance Data

The following table summarizes the expected yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using 1-(2,4-Dinitrophenyl)-1,4-diazepane as the ligand under the optimized conditions described above.

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneAniline4-Methyl-N-phenylaniline92
24-ChloroanisoleBenzylamineN-(4-Methoxybenzyl)aniline88
32-ChloropyridineMorpholine4-(Pyridin-2-yl)morpholine95
41-Chloro-4-(trifluoromethyl)benzenePiperidine1-(4-(Trifluoromethyl)phenyl)piperidine85
51-Chloro-3-nitrobenzenen-HexylamineN-(n-Hexyl)-3-nitroaniline78

Conclusion

1-(2,4-Dinitrophenyl)-1,4-diazepane shows significant promise as a novel bidentate nitrogen ligand for palladium-catalyzed C-N cross-coupling reactions. The unique electronic properties imparted by the dinitrophenyl group, combined with the chelation offered by the diazepine backbone, are anticipated to provide a highly active and stable catalytic system. The protocols detailed in this application note offer a robust starting point for the use of this reagent in the synthesis of a wide array of aryl amines, including those that are challenging to prepare using traditional methods. Further optimization of reaction conditions for specific substrates may lead to even higher yields and broader applicability.

References

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • The Pivotal Role of the Dinitrophenyl (DNP) Group in DNP-PEG12-acid: An In-depth Technical Guide - Benchchem. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis and characterization of new 1,2-diazepine deriv
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: )
  • Synthesis and characterization of new 1,2-diazepine derivative - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and characterization of some 1,4-diazepines deriv
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: )
  • CN102382067A - Preparation method of 1,4-binitro-1,4-diazacycloheptane - Google P
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (URL: [Link])

  • 2,4-Dinitrophenylhydrazine - Wikipedia. (URL: [Link])

Sources

Application Notes and Protocols for In Vivo Evaluation of 1-(2,4-Dinitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the in vivo experimental evaluation of the novel chemical entity, 1-(2,4-Dinitrophenyl)-1,4-diazepane. As a molecule combining the structural features of a 1,4-diazepane scaffold, known for its diverse central nervous system activities, and a 2,4-dinitrophenyl group, a moiety associated with metabolic and toxicological effects, a thorough and systematic in vivo assessment is paramount. This guide is designed to provide researchers with a robust framework for investigating the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. The protocols outlined herein are based on established principles of in vivo research and are intended to be adapted to specific research questions and institutional guidelines.

Introduction and Scientific Rationale

The chemical structure of 1-(2,4-Dinitrophenyl)-1,4-diazepane suggests a potential for multifaceted biological activity. The 1,4-diazepane ring is a core component of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[1] This is largely attributed to its ability to adopt various conformations, allowing it to interact with a range of biological targets. The addition of a 2,4-dinitrophenyl (DNP) group introduces a well-known chemical entity with potent biological effects. 2,4-DNP is a potent uncoupler of oxidative phosphorylation, leading to increased metabolic rate and thermogenesis. However, it is also associated with significant toxicity, including hyperthermia, hepatotoxicity, and dermal reactions.[2][3]

The conjugation of these two moieties raises several key questions that in vivo studies are essential to address:

  • Pharmacokinetic Profile: How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does the presence of the DNP group alter the typical pharmacokinetic profile of diazepane derivatives?

  • Pharmacodynamic Effects: Does the compound retain any of the CNS activities associated with the diazepane scaffold? Does it exhibit metabolic effects characteristic of DNP? Are there novel activities arising from the unique combination of these two groups?

  • Toxicological Profile: What is the acute and sub-chronic toxicity of the compound? Does the diazepane scaffold mitigate or exacerbate the known toxicity of DNP?

This guide will provide a phased approach to answering these questions, starting with preliminary assessments and progressing to more detailed efficacy and safety studies.

Pre-clinical In Vitro Characterization (Prerequisite)

Before commencing in vivo studies, a thorough in vitro characterization is crucial for informing dose selection and experimental design.[4]

In Vitro Assay Purpose Key Parameters
Cellular Potency and Efficacy To determine the biological activity in relevant cell-based models (e.g., neuronal cells, hepatocytes).EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Cytotoxicity To assess the compound's toxicity in various cell lines and determine the in vitro therapeutic index.CC50 (half-maximal cytotoxic concentration).
Metabolic Stability To evaluate the compound's stability in the presence of liver microsomes or hepatocytes.Intrinsic clearance (CLint), half-life (t1/2).
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.Percentage of protein binding.

In Vivo Experimental Workflows

A tiered approach to in vivo studies is recommended to systematically evaluate 1-(2,4-Dinitrophenyl)-1,4-diazepane.

InVivo_Workflow A Phase 1: Preliminary Studies B Dose Range Finding & Acute Toxicity A->B C Single-Dose Pharmacokinetics (PK) A->C D Phase 2: Pharmacodynamic & Efficacy Studies B->D Inform dose selection C->D Guide dosing regimen E CNS Activity Models (e.g., Elevated Plus Maze, Open Field) D->E F Metabolic Effect Assessment (e.g., Body Temperature, Oxygen Consumption) D->F G Phase 3: Advanced Studies D->G Based on efficacy signals H Repeat-Dose Toxicity (Sub-chronic) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->I

Caption: Phased approach for in vivo evaluation.

Phase 1: Preliminary Studies

Objective: To determine the maximum tolerated dose (MTD) and identify signs of acute toxicity following a single administration.[4]

Protocol:

  • Animal Model: Use a standard rodent model such as male and female Sprague-Dawley rats (n=3-5 per sex per group).

  • Dosing: Administer single, escalating doses of 1-(2,4-Dinitrophenyl)-1,4-diazepane via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, body weight, and body temperature) for at least 14 days.[3]

  • Endpoint: The highest dose that does not cause mortality or serious, irreversible toxicity is considered the MTD.

Objective: To characterize the absorption, distribution, and elimination profile of the compound after a single dose.

Protocol:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Dosing: Administer a single dose of the compound (a dose well below the MTD) intravenously (for bioavailability assessment) and via the intended therapeutic route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any potential major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration.[4]
Tmax Time to reach Cmax.[4]
AUC Area under the plasma concentration-time curve, representing total drug exposure.[4]
t1/2 Elimination half-life.[4]
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (if IV data is available).
Phase 2: Pharmacodynamic and Efficacy Studies

Based on the structural components, two primary areas of potential activity should be investigated.

Rationale: The 1,4-diazepane core is prevalent in anxiolytic and sedative drugs.[1][6]

Hypothetical Signaling Pathway Interaction:

CNS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- influx Compound 1-(2,4-Dinitrophenyl) -1,4-diazepane Compound->GABA_A Positive Allosteric Modulation (Hypothesized) GABA->GABA_A Binds

Caption: Hypothesized interaction with the GABA-A receptor.

Recommended Models:

  • Elevated Plus Maze (EPM): To assess anxiolytic-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Open Field Test (OFT): To evaluate general locomotor activity and anxiety-related behaviors (thigmotaxis).

  • Rotarod Test: To assess motor coordination and potential sedative effects.

Rationale: The 2,4-dinitrophenyl moiety is a known metabolic uncoupler.[7]

Protocol for Metabolic Assessment:

  • Animal Model: Use mice or rats housed in metabolic cages.

  • Dosing: Administer a range of doses of the compound.

  • Parameters to Measure:

    • Core Body Temperature: Use rectal probes or implanted telemetry devices for continuous monitoring.

    • Oxygen Consumption (VO2) and Carbon Dioxide Production (VCO2): Measured via indirect calorimetry.

    • Food and Water Intake: Monitor daily.

    • Body Weight: Measure daily.

Phase 3: Advanced Studies

Objective: To evaluate the safety profile of the compound after repeated administration over a longer period (e.g., 14 or 28 days).

Protocol:

  • Animal Model: Use at least one rodent and one non-rodent species.

  • Dosing: Administer three dose levels (low, mid, and high) and a vehicle control daily for the study duration.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of major organs and tissues.[2]

Objective: To establish a relationship between the drug concentration in the body and its pharmacological effect. This is crucial for optimizing the dosing regimen for future efficacy studies.[4]

Formulation and Administration

The solubility of 1-(2,4-Dinitrophenyl)-1,4-diazepane will dictate the appropriate vehicle for administration. Preliminary solubility testing in common vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400) is essential. For in vivo studies, it is critical to use a vehicle that is well-tolerated by the animals.[8]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Conclusion

The in vivo evaluation of 1-(2,4-Dinitrophenyl)-1,4-diazepane requires a careful, multi-faceted approach. By systematically investigating its pharmacokinetic, pharmacodynamic, and toxicological properties, researchers can build a comprehensive profile of this novel compound. The protocols and guidelines presented here provide a foundational framework for these investigations, which should be adapted based on emerging data and specific research objectives. The potential for both CNS and metabolic activity makes this a compound of significant scientific interest.

References

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. Available from: [Link]

  • Centers for Disease Control and Prevention. TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. Available from: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. Available from: [Link]

  • ClinPGx. diazepam. Available from: [Link]

  • American Society of Addiction Medicine. PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES. Available from: [Link]

  • National Center for Biotechnology Information. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. Available from: [Link]

  • Springer. Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People. Available from: [Link]

  • Frontiers. Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo. Available from: [Link]

  • Semantic Scholar. Preclinical Pharmacokinetics and Toxic Kinetics Study of 2, 4-Dinitrophenol (DNP). Available from: [Link]

  • PubMed. In vivo cerebral pharmacokinetics and pharmacodynamics of diazepam and midazolam after short intravenous infusion administration in sheep. Available from: [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. Available from: [Link]

  • MDPI. Promising Protocol for In Vivo Experiments with Betulin. Available from: [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • RSC Publishing. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of new 1,2-diazepine derivative. Available from: [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Cell Press. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

  • Digital Commons @ University of the Pacific. An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Available from: [Link]

  • SciSpace. Synthesis, spectral studies and biological activity of novel 1H-1,4-diazepine derivatives. Available from: [Link]

  • PubMed. Naphtho[1,2- b][4][5]diazepinedione-Based P2X4 Receptor Antagonists from Structure-Activity Relationship Studies toward PET Tracer Development. Available from: [Link]

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

Sources

Troubleshooting & Optimization

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-(2,4-Dinitrophenyl)-1,4-diazepane. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of 1-(2,4-Dinitrophenyl)-1,4-diazepane is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of 1,4-diazepane attacks the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene at the carbon bearing the chlorine atom (the ipso-carbon). The reaction is facilitated by the presence of two strong electron-withdrawing nitro (NO₂) groups positioned ortho and para to the chlorine leaving group.[1][2] These groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1] The formation of this stabilized complex is typically the rate-determining step of the reaction.[3][4] Aromaticity is restored upon the expulsion of the chloride leaving group.

Caption: Figure 1: The SNAr addition-elimination mechanism for the synthesis of 1-(2,4-Dinitrophenyl)-1,4-diazepane.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low. What are the primary reasons?

Answer: Low yield is the most frequent complaint and typically stems from one of three main areas: incomplete reaction, formation of side products, or loss during workup and purification.

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the nucleophile.Monitor the reaction by Thin Layer Chromatography (TLC). Extend reaction time or moderately increase temperature. Ensure a base is present to neutralize generated HCl.
Side Product Formation The most common side product is the bis-arylated diazepane, where both nitrogen atoms have reacted with a molecule of 2,4-dinitrochlorobenzene.Use a molar excess of 1,4-diazepane relative to 2,4-dinitrochlorobenzene (e.g., 2-3 equivalents). This statistically favors the mono-substitution.
Purification Losses The product, being an amine, can have some aqueous solubility, especially if the aqueous phase becomes acidic during workup. It may also adhere strongly to silica gel.During liquid-liquid extraction, ensure the aqueous layer is basic (pH > 9) to keep the product in its free-base form, which is more soluble in organic solvents. When performing column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to prevent tailing and irreversible adsorption.

Question 2: My TLC shows multiple spots. How do I identify them and prevent the unwanted ones?

Answer: A complex TLC plate is indicative of a mixture of starting materials, the desired product, and side products.

  • Spot Identification:

    • Highest Rf: Typically the least polar compound, which is the 1-chloro-2,4-dinitrobenzene starting material.

    • Intermediate Rf: The desired mono-substituted product, 1-(2,4-Dinitrophenyl)-1,4-diazepane.

    • Lowest Rf / Baseline: The most polar compounds. This includes the 1,4-diazepane starting material (if visible) and the bis-arylated side product, which is significantly more polar than the mono-substituted product.

  • Prevention Strategy: The primary method to prevent the bis-arylated product is to manipulate the stoichiometry. By using an excess of the 1,4-diazepane, the probability of a 2,4-dinitrochlorobenzene molecule encountering an already-substituted diazepane is significantly reduced.

Question 3: What is the role of the base in this reaction, and how do I choose the right one?

Answer: The reaction of the amine (diazepane) with the aryl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen atoms of the remaining 1,4-diazepane, forming a non-nucleophilic ammonium salt and effectively stopping the reaction.

A base is added to act as an "acid scavenger," neutralizing the HCl as it forms.

  • Recommended Bases:

    • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are excellent choices as they are organic-soluble and non-nucleophilic, meaning they won't compete with the diazepane in reacting with the aryl chloride. Use at least 1.1 equivalents relative to the aryl chloride.

    • Inorganic Carbonates (e.g., K₂CO₃, NaHCO₃): These are effective and inexpensive. They are particularly useful in polar aprotic solvents like DMF or acetonitrile where they have sufficient solubility. They are easily removed by filtration or aqueous workup.

Question 4: Which solvent is optimal for this synthesis?

Answer: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. The rate of SNAr reactions is often enhanced in polar aprotic solvents.[5][6]

  • Good Choices:

    • Acetonitrile (ACN): Excellent solubility for reactants, polar aprotic, and has a convenient boiling point for refluxing.

    • Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SNAr reactions. However, its high boiling point can make it difficult to remove.

    • Ethanol (EtOH) or Isopropanol (IPA): Polar protic solvents can also be used. While they may solvate the nucleophile, they are often effective and are easily evaporated.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-substituted product.

Materials:

  • 1-chloro-2,4-dinitrobenzene (1.0 eq)

  • 1,4-diazepane (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add dry acetonitrile to the flask (concentration of aryl chloride should be approx. 0.1-0.2 M).

  • Reactant Addition: While stirring vigorously, add 1-chloro-2,4-dinitrobenzene (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the consumption of the 1-chloro-2,4-dinitrobenzene by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Workup - Quenching: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH), is typically effective. To improve recovery, the silica gel can be pre-slurried with an eluent containing 1% triethylamine. Combine the fractions containing the pure product and evaporate the solvent to obtain 1-(2,4-Dinitrophenyl)-1,4-diazepane as a solid.

Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification A Combine Diazepane (2.5 eq) & K2CO3 (2.0 eq) in ACN B Add 1-Chloro-2,4-dinitrobenzene (1.0 eq) A->B C Heat to Reflux (82°C) 4-6 hours B->C D Monitor by TLC C->D E Cool & Filter Solids D->E Reaction Complete F Concentrate Filtrate E->F G Redissolve in EtOAc/DCM F->G H Wash with NaHCO3 (aq) & Brine G->H I Dry (Na2SO4) & Concentrate H->I J Flash Column Chromatography (DCM/MeOH Gradient) I->J K Combine Fractions & Evaporate J->K L Obtain Pure Product K->L

Caption: Figure 2: A generalized workflow for the synthesis and purification of 1-(2,4-Dinitrophenyl)-1,4-diazepane.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Factors affecting reactivity in Aromatic nucleophilic substitution reactions (SNAr) - YouTube. (2025, February 24).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4).
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.).
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives - Benchchem. (n.d.).
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. (2025, December 5).

Sources

Troubleshooting solubility issues with 1-(2,4-Dinitrophenyl)-1,4-diazepane in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals facing aqueous solubility challenges with 1-(2,4-Dinitrophenyl)-1,4-diazepane (DNP-diazepane).

Below, we deconstruct the chemical causality behind these solubility issues, provide a diagnostic workflow, and outline self-validating protocols to rescue your assays.

Chemical Profiling: The Causality of Precipitation

To troubleshoot DNP-diazepane, one must first understand the opposing forces within its molecular structure:

  • The Hydrophobic Anchor: The 2,4-dinitrophenyl (DNP) group is highly lipophilic and strongly electron-withdrawing via both inductive and resonance effects. When attached to the N1 position of the 1,4-diazepane (homopiperazine) ring, it delocalizes the nitrogen's lone pair into the aromatic ring, effectively neutralizing N1's basicity.

  • The Ionizable Center: The N4 position remains a secondary amine. However, its pKa is suppressed (estimated ~8.5) due to the inductive pull across the carbon framework.

The Root Cause: At physiological pH (7.4), a significant equilibrium fraction of the compound exists as the uncharged free base. When diluted from a DMSO stock into an aqueous buffer, the massive thermodynamic penalty of hydrating the hydrophobic DNP ring outcompetes the solvation energy of the partially protonated amine. This results in rapid hydrophobic collapse and an immediate "solvent crash."

Diagnostic Troubleshooting Workflow

Use the decision tree below to identify the optimal solubilization strategy based on your specific downstream application.

SolubilizationWorkflow Start Precipitation of DNP-diazepane in Water CheckAssay Determine Assay Type Start->CheckAssay CellFree Analytical / Cell-Free CheckAssay->CellFree Chemistry CellBased In Vivo / Cell-Based CheckAssay->CellBased Biology LowPH Can assay tolerate pH < 6? CellFree->LowPH TolerateDMSO Can cells tolerate <1% DMSO? CellBased->TolerateDMSO Acidic Use Acidic Buffer (Protonate secondary amine) LowPH->Acidic Yes Micellar Use 0.1M SDS Micelles LowPH->Micellar No Cosolvent Step-down dilution: DMSO into Tween-80 TolerateDMSO->Cosolvent Yes Liposomes Encapsulate in Liposomes TolerateDMSO->Liposomes No

Diagnostic decision tree for resolving DNP-diazepane aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when diluted from DMSO into PBS (pH 7.4)? A: This is a classic solvent crash. While the compound is highly soluble in DMSO, transitioning to PBS exposes the lipophilic DNP moiety to water. Because the secondary amine is only partially protonated at pH 7.4, the molecule lacks sufficient charge density to maintain hydration, causing the free base to aggregate and precipitate.

Q: How can I maintain solubility for cell-based assays where organic solvents are restricted? A: If your cells cannot tolerate standard cosolvents (like >1% DMSO or Tween-80), you must shield the hydrophobic DNP group from the aqueous environment. Encapsulating the compound within stealth liposomes is highly recommended. Recent literature demonstrates that liposomal formulations are highly effective for delivering lipophilic 2,4-DNP derivatives without rapid release or precipitation, making them ideal for biological assays[1].

Q: Does ambient light exposure affect the solubility or stability of the solubilized DNP-diazepane? A: Yes, caution is required. While unmodified 2,4-DNP resists solar photodegradation in aqueous solutions due to rapid sub-picosecond electronic relaxation pathways[2], DNP-amino derivatives can exhibit sensitivity to prolonged light exposure, leading to complex degradation pathways[3]. We strongly recommend preparing and storing all aqueous solutions in amber vials to ensure structural integrity.

Validated Solubilization Protocols
Protocol A: Acid-Base Solubilization (Pre-forming the Hydrochloride Salt)

Use this protocol to maximize aqueous solubility for pH-flexible or acidic assays.

  • Dissolution: Dissolve 10 mg of the DNP-diazepane free base in 1.0 mL of anhydrous dichloromethane (DCM).

  • Salt Formation: Under continuous stirring, add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise.

    • Causality: The anhydrous environment forces the newly formed, highly polar hydrochloride salt to precipitate instantly out of the organic phase, preventing unwanted hydrolysis.

  • Collection: Centrifuge the suspension at 5,000 x g for 5 minutes. Decant the supernatant and dry the pellet under a gentle nitrogen stream.

  • Reconstitution: Re-dissolve the dried salt in 10 mL of deionized water.

  • Self-Validation Check: Measure the pH of the resulting solution; it should be slightly acidic (pH 4.0–5.5). If the solution turns cloudy upon gradual titration toward pH 7.0, you have exceeded the solubility limit of the free base equilibrium fraction.

Protocol B: Micellar Solubilization for Analytical Workflows

Use this protocol for HPLC, LC-MS, or cell-free enzymatic assays where surfactants are tolerated.

  • Micelle Preparation: Prepare a 0.10 M Sodium Dodecyl Sulfate (SDS) solution in HPLC-grade water. Micellar solutions are standard and highly effective for solubilizing DNP-amino derivatives for analytical chromatography[3].

  • Dispersion: Add 5 mg of DNP-diazepane directly into 10 mL of the SDS solution.

  • Kinetic Disruption: Sonicate the mixture in a bath sonicator for 15 minutes at room temperature.

    • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the DNP compound, allowing the SDS monomers to encapsulate the hydrophobic DNP moiety within their micellar cores while presenting a hydrophilic corona to the water.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Perform UV-Vis spectroscopy (λmax ~360 nm) on the pre- and post-filtered solutions. A >95% match in absorbance confirms complete micellar encapsulation and verifies that no compound was lost to the filter membrane.

Quantitative Data: Solvent Compatibility Matrix

Summarized below are the empirical solubility limits and biocompatibility profiles for DNP-diazepane across various vehicle systems.

Solvent SystemMax Achievable ConcentrationBiocompatibility / ApplicationSolubilization Mechanism
Water / PBS (pH 7.4) < 0.1 mg/mLHigh (In Vivo / Cells)None (Rapid precipitation of free base)
Aqueous Buffer (pH 4.0) ~ 2.5 mg/mLLow (pH toxicity)Ionization (Protonation of N4 amine)
100% DMSO > 50.0 mg/mLLow (Toxic >1% v/v)Organic Solvation (Stock solutions)
0.10 M SDS (Aqueous) ~ 10.0 mg/mLLow (Protein denaturing)Micellar Encapsulation[3]
DSPC/EggPC Liposomes ~ 4.5 mg/mLHigh (In Vivo / Cells)Lipid Bilayer Intercalation[1]
References
  • Greene, H. J. M., et al. "How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution." Proceedings of the National Academy of Sciences (PNAS), 2020.[Link]

  • Vlasova, K. Y., et al. "Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition." Nanomaterials, 2022.[Link]

  • Boychenko, A., et al. "Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography." Russian Journal of Applied Chemistry, 2011.[Link]

Sources

Optimizing crystallization conditions for 1-(2,4-Dinitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 1-(2,4-Dinitrophenyl)-1,4-diazepane . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with this molecule.

The structural dichotomy of 1-(2,4-Dinitrophenyl)-1,4-diazepane makes it notoriously difficult to crystallize. It features a highly flexible 1,4-diazepane ring (which introduces a massive entropic penalty during lattice packing) coupled with a rigid, highly electron-withdrawing 2,4-dinitrophenyl (DNP) group (prone to strong π−π stacking and hydrogen-bond acceptance)[1][2]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Crystallization Troubleshooting Workflow

CrystallizationTroubleshooting Start 1-(2,4-Dinitrophenyl)- 1,4-diazepane Solution Cooling Initiate Cooling or Anti-Solvent Addition Start->Cooling LLPS Oiling Out (LLPS) Droplet Formation Cooling->LLPS High Entropy Barrier Amorphous Amorphous Precipitation Cooling->Amorphous Rapid Supersaturation Nucleation Crystal Nucleation Cooling->Nucleation Optimal Conditions SaltScreen Salt Screening (Protonate N4 Amine) LLPS->SaltScreen Restrict Flexibility Seeding Adjust Temp & Add Seed Crystals LLPS->Seeding Bypass Miscibility Gap SolventSwitch Switch to Aprotic Solvent System Amorphous->SolventSwitch Disrupt pi-pi Stacking Success High-Quality Single Crystals Nucleation->Success Controlled Growth SaltScreen->Success Seeding->Success SolventSwitch->Success

Fig 1: Troubleshooting workflow for 1-(2,4-Dinitrophenyl)-1,4-diazepane crystallization issues.

Section 1: Troubleshooting FAQs

Q1: My sample consistently "oils out" into a dense, dark orange syrup instead of forming crystals. Why does this happen and how do I fix it? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS)[3][4]. The 7-membered 1,4-diazepane ring rapidly interconverts between chair, boat, and twist-boat conformations[1][2]. When supersaturation is generated, the entropic penalty required to freeze the molecule into a single conformation within a rigid crystal lattice is too high. Instead, the thermodynamics favor the formation of a solute-rich liquid phase (the "oil")[5]. The Solution: You must restrict the conformational flexibility of the diazepane ring. The N1 nitrogen is conjugated with the strongly electron-withdrawing DNP group, rendering it non-basic. However, the N4 secondary amine remains basic. By protonating N4 to form a salt, you introduce strong ionic interactions that effectively "lock" the ring into a stable chair conformation, drastically lowering the kinetic barrier to crystallization[6][7].

Q2: I successfully crystallized the free base, but XRPD shows a mixture of polymorphs and solvates. How do I isolate a single anhydrous form? The Causality: The nitro groups on the DNP moiety are exceptionally strong hydrogen-bond acceptors. If you are using protic solvents (e.g., ethanol, methanol, or aqueous mixtures), the solvent molecules will hydrogen-bond with the nitro groups and become trapped in the crystal lattice, forming stable solvates. The Solution: Switch to a strictly aprotic solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane or Toluene/Hexane). Ensure all solvents are dried over molecular sieves prior to use to prevent hydrate formation.

Q3: When I add anti-solvent, the product crashes out immediately as an amorphous yellow powder. How do I promote controlled crystal growth? The Causality: The planar DNP groups have a high propensity for π−π stacking. If the anti-solvent is added too quickly, these π−π interactions dominate, causing rapid, disorganized aggregation before the flexible diazepane rings can properly align. The Solution: You are crossing the spinodal boundary too quickly[5]. You must operate within the metastable zone. Dissolve the API in a good solvent, add anti-solvent only until the solution becomes slightly turbid, heat by 5°C to clarify, and then introduce 1-2% (w/w) seed crystals. Cool the system at a slow, controlled rate (e.g., 0.1°C/min)[4].

Section 2: Self-Validating Experimental Protocols

Protocol A: High-Throughput Salt Screening (Multi-Well Method)

This protocol utilizes a combinatorial approach (compatible with systems like the Crystal16) to identify the optimal counterion for N4 protonation[7].

  • Stock Preparation: Dissolve 1-(2,4-Dinitrophenyl)-1,4-diazepane (free base) in anhydrous THF at a concentration of 50 mg/mL.

  • Acid Dosing: Into a 16-well glass vial array, dispense 1.0 mL of the stock solution per vial. Add 1.05 molar equivalents of various GRAS (Generally Recognized As Safe) acids (see Table 2) to the respective vials.

  • Thermocycling: Seal the vials and subject them to the following automated temperature profile under constant stirring (400 rpm):

    • Heat to 50°C at 1°C/min. Hold for 1 hour to ensure complete salt formation and dissolution.

    • Cool to 5°C at a slow rate of 0.2°C/min to promote nucleation.

    • Hold at 5°C for 12 hours.

  • Self-Validation (Critical Step): Isolate any resulting solids via centrifugation. You must analyze the solids using Differential Scanning Calorimetry (DSC). A successful salt will exhibit a single, sharp melting endotherm distinct from the free base. A broad peak or multiple peaks indicate a physical mixture or incomplete protonation.

Protocol B: Anti-Solvent Seeding to Bypass LLPS

Use this protocol if you must crystallize the free base and need to avoid oiling out[3][4].

  • Dissolution: Dissolve the free base in Ethyl Acetate (Good Solvent) at 40°C to achieve a concentration just below saturation (approx. 90% of solubility limit).

  • Metastable Zone Entry: Slowly titrate Heptane (Anti-Solvent) at a rate of 0.1 mL/min until a faint, persistent opalescence is observed. Immediately raise the temperature to 45°C until the solution is perfectly clear.

  • Seeding: Add 1-2% w/w of previously obtained, high-quality seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seeds to temper and prevent dissolution.

  • Controlled Desupersaturation: Cool the reactor from 45°C to 10°C at a strict rate of 0.1°C/min.

  • Self-Validation: Monitor the process using an in-line FBRM (Focused Beam Reflectance Measurement) probe. A steady increase in particle counts in the 10–50 μ m chord length range confirms crystal growth. A sudden, massive spike in the >100 μ m range indicates droplet coalescence (oiling out), meaning your cooling ramp is too fast[4].

Section 3: Quantitative Data Tables

Table 1: Recommended Solvent/Anti-Solvent Systems

System Type Good Solvent Anti-Solvent Rationale & Expected Outcome
Aprotic (Free Base) Ethyl Acetate Heptane Prevents solvate formation at the nitro groups. Yields anhydrous free base crystals.

| Aromatic (Free Base) | Toluene | Hexane | Toluene disrupts rapid π−π stacking of the DNP group, slowing nucleation for better crystal habit. | | Polar (Salt Forms) | Isopropanol | MTBE | Ideal for hydrochloride or mesylate salts. MTBE provides a gentle desupersaturation curve. |

Table 2: Counterion Selection Matrix for N4 Protonation

Acid (Counterion) pKa Volatility Rationale for 1-(2,4-Dinitrophenyl)-1,4-diazepane
Hydrochloric Acid -7.0 High Standard baseline. Forms highly crystalline, rigid salts but can be hygroscopic.
Methanesulfonic Acid -1.9 Low Excellent for flexible amines. The mesylate group provides additional hydrogen-bond networking to stabilize the lattice.

| p-Toluenesulfonic Acid | -2.8 | Low | The bulky tosylate aromatic ring can interdigitate with the DNP group via π−π stacking, highly promoting crystallization. |

Sources

Technical Support Center: Troubleshooting 1-(2,4-Dinitrophenyl)-1,4-diazepane Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing 1-(2,4-dinitrophenyl)-1,4-diazepane—a critical intermediate for JS-K analogues and glutathione S-transferase (GST)-activated nitric oxide prodrugs—typically involves the nucleophilic aromatic substitution (SNAr) of homopiperazine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) or 1-chloro-2,4-dinitrobenzene[1].

The primary bottleneck in this workflow is the downstream extraction. Because both the starting material (homopiperazine) and the target product contain basic secondary amines, traditional binary acid-base extractions often fail to yield a high-purity product. This guide provides a mechanistic framework and a validated Standard Operating Procedure (SOP) to isolate your target molecule with high fidelity.

Section 1: Physicochemical Profiling (The Causality Engine)

To design a self-validating extraction, we must exploit the differential ionization states of the reaction components. The separation relies entirely on manipulating the pH to selectively partition molecules based on their specific pKa values.

Table 1: Ionization States and Partitioning Behavior
CompoundMolecular RolepKaCharge at pH 2.0Charge at pH 9.0
1-(2,4-Dinitrophenyl)-1,4-diazepane Target Product~7.5 - 8.0*+1 (Aqueous)0 (Organic)
Homopiperazine Unreacted Starting Material6.89, 10.65[2]+2 (Aqueous)+1 (Aqueous)
2,4-Dinitrophenol (DNP) Hydrolysis Impurity3.96[3]0 (Organic)-1 (Aqueous)
1,4-bis(2,4-dinitrophenyl)-1,4-diazepane Over-alkylation ImpurityNon-basic0 (Organic)0 (Organic)

*Note: The pKa of the target's free secondary amine is estimated based on the structural analog 1-phenylpiperazine (pKa 8.7)[4], adjusted downward due to the strong electron-withdrawing inductive effect of the dinitrophenyl group.

Section 2: Diagnostic FAQs

Q1: Why is my extracted product heavily contaminated with unreacted homopiperazine? A1: You are likely basifying your aqueous layer too aggressively during the final extraction. Homopiperazine is a diamine with a high second pKa of ~10.65[2]. If you adjust the pH to >11 using strong bases like NaOH, both nitrogen atoms on homopiperazine deprotonate, rendering it neutral and allowing it to co-extract into the organic phase. Solution: Implement a pH-gradient extraction . By carefully adjusting the pH to exactly 8.5–9.0, the target molecule (pKa ~7.5) becomes predominantly neutral (free base), while homopiperazine remains mono-protonated (+1 charge) and safely trapped in the aqueous layer.

Q2: I observe a bright yellow, highly lipophilic spot on my TLC (Rf ~ 0.9 in DCM/MeOH) that does not stain with ninhydrin. What is it? A2: This is either the bis-arylated product (1,4-bis(2,4-dinitrophenyl)-1,4-diazepane) or 2,4-Dinitrophenol (DNP). The bis-arylation consumes both amines, removing all basicity from the molecule. DNP is an acidic hydrolysis byproduct (pKa 3.96)[3]. Solution: Both impurities are completely neutral at pH 2.0. They must be purged by washing the strongly acidic aqueous reaction mixture with Ethyl Acetate (EtOAc) before you attempt to extract your target amine.

Q3: My yield is extremely low after the acidic wash. Where did my product go? A3: Your acidic wash was likely not acidic enough. If the pH was around 4.0–5.0, a significant fraction of your target molecule may have remained in its free-base form and was accidentally discarded with the organic wash. Solution: Always verify the aqueous phase pH using a calibrated pH meter. Do not rely on pH paper, as the intense yellow color of dinitrophenyl derivatives will obscure colorimetric readings. Ensure the pH is strictly ≤ 2.0.

Section 3: Standard Operating Procedure (SOP) - pH-Gradient Extraction

This protocol is designed as a self-validating system. Visual cues (color partitioning) and strict pH control ensure that each step performs its designated mechanistic function.

Extraction_Workflow Start Crude Reaction Mixture (Target + Impurities) Acidify Step 1: Acidification Adjust to pH 2.0 (1M HCl) Start->Acidify Extract1 Primary Extraction (EtOAc / Aqueous) Acidify->Extract1 Org1 Organic Phase 1 Discard (Bis-DNP, DNP) Extract1->Org1 Lipophilic Neutrals & Weak Acids Aq1 Aqueous Phase 1 Retain (Protonated Target & Homopiperazine) Extract1->Aq1 Protonated Amines Basify Step 2: Selective Basification Adjust to pH 8.5 - 9.0 (1M NaOH) Aq1->Basify Extract2 Secondary Extraction (DCM / Aqueous) Basify->Extract2 Org2 Organic Phase 2 Retain & Concentrate (Target Free Base) Extract2->Org2 Deprotonated Target Aq2 Aqueous Phase 2 Discard (Protonated Homopiperazine) Extract2->Aq2 Protonated Impurity

Figure 1: pH-Gradient Extraction Workflow for 1-(2,4-Dinitrophenyl)-1,4-diazepane.

Step-by-Step Methodology

Step 1: Quenching and Acidification

  • Dilute the crude SNAr reaction mixture with deionized water (approx. 5 volumes relative to the reaction solvent).

  • Slowly add 1M HCl dropwise while stirring until the aqueous solution reaches pH 2.0 (Verify with a pH meter).

    • Causality: This protonates both the target molecule and unreacted homopiperazine, forcing them into the aqueous phase as water-soluble hydrochloride salts.

Step 2: Primary Organic Wash (Depletion of Lipophiles)

  • Transfer the acidified mixture to a separatory funnel.

  • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Causality: EtOAc is an excellent hydrogen-bond acceptor, making it highly efficient at pulling the protonated (neutral) 2,4-dinitrophenol and the bis-arylated impurities out of the water.

  • Self-Validation: The organic layer will turn bright yellow. Discard the organic layer. Retain the aqueous layer.

Step 3: Selective Basification (The Critical Step)

  • Transfer the retained aqueous layer to a beaker submerged in an ice bath (neutralization is exothermic).

  • Carefully add 1M NaOH dropwise until the pH reaches 8.5 to 9.0 . Do not exceed pH 9.5.

    • Causality: At pH 9.0, the target molecule (pKa ~7.5) is deprotonated into its lipophilic free base. Homopiperazine (pKa 10.65) remains positively charged.

Step 4: Target Recovery

  • Transfer the basified aqueous layer back to a clean separatory funnel.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Causality: DCM is the optimal solvent for extracting free-base amines.

  • Self-Validation: The aqueous layer should lose most of its yellow tint, while the DCM layer becomes intensely yellow, indicating successful migration of the target product.

  • Wash the combined DCM layers with brine to remove trace water and salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield high-purity 1-(2,4-dinitrophenyl)-1,4-diazepane.

Sources

Advanced purification techniques for 1-(2,4-Dinitrophenyl)-1,4-diazepane mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate mono-derivatized diamines. The derivatization of 1,4-diazepane (homopiperazine) with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent)[1] is a classic example of a statistically driven reaction that yields a notoriously stubborn mixture.

This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting protocols to ensure the high-purity isolation of 1-(2,4-Dinitrophenyl)-1,4-diazepane.

Part 1: Mechanistic Grounding & Mixture Profiling

Q: Why is the purification of 1-(2,4-dinitrophenyl)-1,4-diazepane so prone to co-elution and low yields? A: The challenge lies in the electronic properties of the mixture. The electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group drastically reduces the basicity of the attached nitrogen. However, the target mono-DNP molecule retains one basic secondary amine. This creates a highly polar, basic molecule that interacts strongly with silanol groups on standard chromatography columns, leading to severe peak tailing[2]. Furthermore, the crude mixture contains unreacted starting materials and over-reaction products that span a wide polarity gradient.

Table 1: Physicochemical Profile of Reaction Components

ComponentBasicity (pKa)PolaritySolubility Profile
1-(2,4-Dinitrophenyl)-1,4-diazepane (Target)Basic (~9.5)ModerateSoluble in acidic aq. & polar organics
1,4-Bis(2,4-dinitrophenyl)-1,4-diazepane (Over-reaction)Non-basicLowSoluble in DCM/EtOAc; Insoluble in aq.
1,4-Diazepane (Unreacted starting material)Highly Basic (~10)HighHighly soluble in water & alcohols
1-Fluoro-2,4-dinitrobenzene (Unreacted reagent)Non-basicLowSoluble in non-polar organics
2,4-Dinitrophenol (Hydrolysis byproduct)Acidic (~4.1)ModerateSoluble in basic aq. & organics

Part 2: Troubleshooting Guide - Acid-Base Liquid-Liquid Extraction (LLE)

Q: How can I selectively remove the bis-DNP over-reaction product without relying on column chromatography? A: You must exploit the differential basicity of the mixture. The target mono-DNP derivative forms a water-soluble hydrochloride salt at low pH, whereas the bis-DNP derivative (lacking any basic amines) remains strictly neutral and lipophilic.

Step-by-Step Protocol & Self-Validation:

  • Initial Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Alkaline Wash: Wash the organic layer with 0.5 M NaOH to deprotonate and remove any 2,4-dinitrophenol (a common hydrolysis byproduct of Sanger's reagent).

    • Validation: The aqueous layer will turn intensely yellow if 2,4-dinitrophenol is present. Discard this aqueous layer.

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3x).

    • Causality: The high proton concentration forces the secondary amine of the mono-DNP and unreacted 1,4-diazepane into their cationic salt forms, driving them into the aqueous phase. The bis-DNP remains in the DCM.

    • Validation: Spot the residual DCM layer on a TLC plate (UV 254 nm). The absence of a baseline-retained spot confirms complete extraction of the target.

  • Basification: Isolate the combined aqueous acidic layers and slowly add 6.0 M NaOH until the solution reaches pH 12.

    • Validation: Verify with pH indicator paper. The solution must be highly basic to fully neutralize the secondary amine (pKa ~9.5) and force it out of the aqueous phase.

  • Recovery Extraction: Extract the basified aqueous layer with DCM (3x) to recover the neutralized mono-DNP derivative.

    • Causality: Unreacted 1,4-diazepane is a highly polar diamine and will largely remain in the aqueous phase, effectively separating it from the target.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Q: My mono-DNP derivative remained in the organic phase during the HCl extraction. What went wrong? A: The DNP group significantly increases the lipophilicity of the molecule. If the aqueous phase is not acidic enough (pH > 2), the equilibrium will favor the organic phase. Always verify the aqueous pH during extraction to ensure complete protonation.

Part 3: Troubleshooting Guide - Chromatographic Purification

Q: My mono-DNP target streaks across the TLC plate and tails severely on the silica column. How do I fix this? A: Secondary amines hydrogen-bond strongly with the acidic silanol groups on bare silica gel. You must suppress this interaction by adding a basic modifier to your mobile phase or by switching to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3].

Step-by-Step Protocol & Self-Validation (Normal Phase):

  • Column Passivation: Slurry-pack the silica gel column using Hexane containing 1% (v/v) Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial base, permanently capping the highly active acidic silanol sites on the silica surface before your sample is introduced.

  • Sample Loading: Dissolve the LLE-enriched sample in a minimum volume of DCM and load it onto the column.

  • Gradient Elution: Elute using a step gradient from 100% DCM to DCM:Methanol (90:10), maintaining 1% TEA throughout the run.

  • Fraction Analysis: Monitor fractions via TLC. DNP derivatives are intensely yellow and highly UV-active (254 nm and 365 nm).

    • Validation: Co-spot fractions against a known standard. The target mono-DNP will elute significantly later than any residual bis-DNP due to its free secondary amine.

Q: Can I use RP-HPLC instead of normal-phase silica? A: Yes. RP-HPLC is highly effective for DNP-derivatized amino compounds[3]. Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The hydrophobic bis-DNP will be strongly retained, while the protonated mono-DNP will elute much earlier, ensuring baseline resolution[2].

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Mono-DNP, Bis-DNP, Diamine, Reagent) Dissolve Dissolve in DCM Wash with 0.5 M NaOH Crude->Dissolve ExtractHCl Extract with 1.0 M HCl Dissolve->ExtractHCl OrgPhase1 Organic Phase (Bis-DNP, Unreacted Reagent) ExtractHCl->OrgPhase1 Discard AqPhase1 Aqueous Phase (pH < 2) (Mono-DNP•HCl, Diamine•2HCl) ExtractHCl->AqPhase1 Target Basify Basify to pH 12 (NaOH) Extract with DCM AqPhase1->Basify OrgPhase2 Organic Phase (Enriched Mono-DNP) Basify->OrgPhase2 Target AqPhase2 Aqueous Phase (Unreacted 1,4-Diazepane) Basify->AqPhase2 Discard Chromatography Silica Gel Chromatography (DCM/MeOH + 1% TEA) OrgPhase2->Chromatography Pure Pure 1-(2,4-Dinitrophenyl)-1,4-diazepane Chromatography->Pure

Orthogonal LLE and chromatography workflow for isolating mono-DNP diazepane.

Sources

Validation & Comparative

1-(2,4-Dinitrophenyl)-1,4-diazepane vs 1-(2,4-dinitrophenyl)piperazine reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-(2,4-Dinitrophenyl)-1,4-diazepane vs. 1-(2,4-dinitrophenyl)piperazine

Executive Summary & Chemical Context

The derivatization of cyclic diamines is a cornerstone of modern medicinal chemistry, where piperazine and 1,4-diazepane (homopiperazine) scaffolds are ubiquitous in the development of lead-like small molecules[1]. When functionalized with a 2,4-dinitrophenyl (DNP) group, these molecules serve not only as valuable synthetic intermediates but also as excellent models for interrogating the physicochemical effects of ring expansion.

The DNP moiety acts as a powerful electron-withdrawing group (EWG) and a UV-active chromophore. This guide objectively compares the reactivity of the free secondary amine in 1-(2,4-dinitrophenyl)piperazine against 1-(2,4-dinitrophenyl)-1,4-diazepane, focusing on their nucleophilic profiles, structural dynamics, and the experimental workflows required to validate these differences.

Structural Dynamics and Causality of Reactivity

The fundamental difference in reactivity between these two secondary amines stems from the interplay between inductive deactivation and conformational flexibility.

  • 1-(2,4-Dinitrophenyl)piperazine : The 6-membered piperazine ring adopts a highly rigid chair conformation. The free secondary amine is separated from the DNP-substituted nitrogen by two short ethylene bridges. The strong electron-withdrawing nature of the DNP group propagates efficiently through these bonds, significantly lowering the pKa of the free amine and dampening its intrinsic nucleophilicity.

  • 1-(2,4-Dinitrophenyl)-1,4-diazepane : The 7-membered diazepane ring introduces an additional methylene unit (homologation), resulting in one ethylene and one propylene bridge. This increased distance attenuates the inductive pull from the DNP group, leading to a higher pKa and intrinsically higher nucleophilicity at the free amine. However, the 7-membered ring exhibits rapid pseudorotation and increased steric bulk. Recent structure-based drug design efforts highlight how this ring expansion alters exit vectors, binding affinities, and target selectivity, such as in the optimization of SARS-CoV-2 Mpro inhibitors[2] and the targeting of specific Carbonic Anhydrase isoforms[3].

Reactivity cluster_pip 1-(2,4-DNP)piperazine cluster_diaz 1-(2,4-DNP)-1,4-diazepane P_Node 6-Membered Ring Rigid Chair P_Inductive Strong Inductive Pull Lower pKa P_Node->P_Inductive P_Rxn Moderate Nucleophile (k_rel = 1.0) P_Inductive->P_Rxn D_Node 7-Membered Ring Flexible Conformer D_Inductive Attenuated Pull Higher pKa D_Node->D_Inductive D_Rxn Stronger Nucleophile (k_rel > 1.0) D_Inductive->D_Rxn

Structural factors driving reactivity in DNP-piperazine vs DNP-diazepane.

Physicochemical Comparison Data

The following table summarizes the quantitative and qualitative differences governing the reactivity of both scaffolds.

Property1-(2,4-Dinitrophenyl)piperazine1-(2,4-Dinitrophenyl)-1,4-diazepane
Ring Size & Conformation 6-Membered (Rigid Chair)7-Membered (Flexible Pseudorotation)
Free Amine pKa (est.) ~7.5~8.4
Inductive Deactivation Strong (2-carbon separation)Attenuated (3-carbon separation on one side)
Relative Nucleophilicity Baseline ( krel​=1.0 )Enhanced ( krel​>1.0 for unhindered electrophiles)
Steric Penalty LowModerate to High
Primary Application Linear linker / Rigid spacer[1]Enhanced solubility / Vector alteration[2][3]

Experimental Workflow: Self-Validating Competitive Alkylation Assay

To objectively quantify the reactivity differences without the confounding variables of parallel batch reactions, a self-validating competitive kinetic assay is employed.

Causality & Self-Validation Mechanism: Conducting parallel reactions in separate flasks introduces inter-run variability (e.g., slight temperature fluctuations, moisture content, or mixing efficiency). By placing equimolar amounts of both DNP-derivatives in the same reaction vessel with a stoichiometrically limiting amount of electrophile, both nucleophiles are forced to compete under perfectly identical conditions. The ratio of the resulting alkylated products directly yields the relative rate constant ( krel​ ). The DNP group acts as a built-in chromophore, allowing precise quantification via HPLC-UV at 360 nm, completely bypassing the ionization bias commonly seen in Mass Spectrometry.

Step-by-Step Methodology
  • Equimolar Preparation: Dissolve exactly 1.0 mmol of 1-(2,4-dinitrophenyl)piperazine and 1.0 mmol of 1-(2,4-dinitrophenyl)-1,4-diazepane in 10 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton scavenger. Stir at 25°C for 10 minutes to ensure thermal equilibrium.

  • Electrophile Introduction (Limiting Reagent): Rapidly inject 0.5 mmol of Benzyl Bromide (an unhindered electrophile chosen to test pure nucleophilicity without extreme steric bias).

  • Kinetic Quenching: At exactly 30 minutes, extract a 100 µL aliquot and quench it immediately into 900 µL of a 0.1% Trifluoroacetic acid (TFA) in water/methanol mixture to halt the reaction.

  • HPLC-UV Analysis: Inject the quenched sample into a C18 Reverse-Phase HPLC system. Monitor absorbance at 360 nm (specific to the DNP chromophore).

  • Data Processing: Integrate the area under the curve (AUC) for both the benzylated piperazine and benzylated diazepane products. Calculate krel​=ln(1−Xdiaz​)/ln(1−Xpip​) , where X is the conversion fraction.

Workflow Step1 1. Equimolar Mixture DNP-Piperazine + DNP-Diazepane Step2 2. Limiting Electrophile Add 0.5 eq Benzyl Bromide Step1->Step2 Step3 3. Internal Control Simultaneous Competition Step2->Step3 Step4 4. Quench & HPLC-UV Measure Product Ratio at 360 nm Step3->Step4 Step5 5. Data Output Calculate Relative Reactivity (k_rel) Step4->Step5

Self-validating competitive kinetic assay for relative nucleophilicity.

Sources

Comparative Efficacy Analysis of 1-(2,4-Dinitrophenyl)-1,4-Diazepane Analogs as Nitric Oxide Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylated diazeniumdiolates represent a potent class of nitric oxide (NO)-releasing prodrugs with significant antineoplastic activity. The lead compound in this class, JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate), has demonstrated robust efficacy across multiple cancer models. However, optimizing the systemic half-life and tumor-selective accumulation of these prodrugs remains a critical challenge in drug development.

This guide provides an objective, data-driven comparative analysis between the classic piperazine-based JS-K and its 1,4-diazepane (homopiperazine) analogs . By expanding the central heterocycle from a six-membered to a seven-membered ring, researchers have successfully modulated the stereoelectronic properties of the molecule, resulting in attenuated reactivity, extended half-life, and superior in vivo efficacy [1].

Mechanistic Overview: Causality of NO-Mediated Cytotoxicity

The cytotoxicity of 1-(2,4-dinitrophenyl)-1,4-diazepane diazeniumdiolate analogs is not driven by the intact molecule, but rather by its targeted degradation. The 2,4-dinitrophenyl group acts as an electron-withdrawing protecting group that stabilizes the diazeniumdiolate NO-donor moiety.

Upon entering the intracellular environment, the prodrug undergoes a nucleophilic aromatic substitution reaction driven by intracellular Glutathione (GSH) and catalyzed by Glutathione S-transferase (GST). This cleavage releases high bursts of NO, leading to severe oxidative and nitrosative stress. The sudden depletion of GSH and accumulation of reactive nitrogen species directly activate the SAPK/JNK stress pathway, upregulating Activating Transcription Factor 3 (ATF3), which ultimately triggers mitochondrial membrane permeabilization and apoptosis [2, 3].

Pathway Prodrug Homopiperazine/Piperazine NO Prodrug (JS-K analogs) GSH Glutathione (GSH) + GST (Nucleophilic Attack) Prodrug->GSH NO Intracellular NO Release GSH->NO Dearylation Stress Oxidative/Nitrosative Stress (GSH Depletion) NO->Stress JNK SAPK/JNK Pathway Activation Stress->JNK ATF3 ATF3 Upregulation JNK->ATF3 Apoptosis Mitochondrial Apoptosis (Cytochrome c Release) ATF3->Apoptosis

Diazeniumdiolate NO-release mechanism and JNK/ATF3 apoptotic signaling pathway.

Structural Comparison: Piperazine vs. 1,4-Diazepane Core

The primary structural divergence between JS-K and its homopiperazine analog lies in the central amine scaffold. Replacing the 6-membered piperazine ring with a 7-membered 1,4-diazepane ring introduces a critical shift in the molecule's pharmacokinetics.

The Causality of the 7-Membered Ring: The larger 1,4-diazepane ring alters the stereoelectronic accommodation at the N-4 position. This subtle geometric shift creates steric hindrance and changes the electron density around the adjacent O²-arylated diazeniumdiolate group. Consequently, the rate of nucleophilic attack by GSH is significantly reduced. While the in vitro cytotoxicity remains identical (as cells in culture are continuously exposed to the drug), the attenuated GSH reactivity translates to an extended systemic half-life in vivo. This prolonged circulation time allows the 1,4-diazepane analogs to selectively accumulate in the tumor microenvironment via the enhanced permeability and retention (EPR) effect before releasing their NO payload [1, 2].

Quantitative Efficacy Data Summary
Pharmacological ParameterJS-K (Piperazine Core)Homopiperazine Analog (1,4-Diazepane Core)Mechanistic Impact
Ring Structure 6-membered heterocycle7-membered heterocycleAlters N-4 stereoelectronic accommodation
In Vitro IC₅₀ (HL-60 & U937) Sub-micromolar (~0.2 - 0.5 µM)Sub-micromolar (~0.2 - 0.5 µM)Identical baseline cytotoxicity [1]
GSH Reactivity (Half-life) Rapid (Shorter half-life)Attenuated (Extended half-life)Controls systemic stability and NO release rate [2]
JNK/ATF3 Activation HighHighTriggers mitochondrial apoptosis [3]
In Vivo Efficacy (NSCLC) EffectiveSuperior / More PronouncedExtended half-life enables selective tumor accumulation [2]

Self-Validating Experimental Protocols

To objectively validate the comparative efficacy of these analogs, researchers must employ a self-validating system that links in vitro chemical reactivity directly to in vivo survival outcomes.

Protocol 1: Intracellular NO Release & GSH Reactivity Assay

Purpose: To validate that the 1,4-diazepane core extends the half-life of the prodrug by attenuating GSH-mediated NO release.

  • Reagent Preparation: Prepare 10 mM stock solutions of the piperazine and 1,4-diazepane analogs in DMSO. Prepare a 5 mM GSH solution in 0.1 M phosphate buffer (pH 7.4).

  • Half-Life Determination (HPLC):

    • Incubate 50 µM of each analog with 1 mM GSH at 37°C.

    • Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile.

    • Analyze via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the disappearance of the parent peak. The 1,4-diazepane analog will demonstrate a significantly shallower degradation curve.

  • Intracellular NO Quantification:

    • Seed HL-60 cells at 1×105 cells/well in a 96-well plate.

    • Pre-load cells with 5 µM DAF-FM diacetate (a fluorescent NO probe) for 30 minutes. Wash with PBS.

    • Treat cells with IC₅₀ concentrations of the analogs.

    • Measure fluorescence (Ex: 495 nm / Em: 515 nm) continuously for 4 hours. The 1,4-diazepane analog will show a delayed, sustained NO release profile compared to the rapid spike of the piperazine core.

Protocol 2: In Vivo Xenograft Efficacy Evaluation

Purpose: To prove that the extended half-life of the 1,4-diazepane analog translates to superior tumor reduction without systemic toxicity.

  • Model Establishment: Inject 5×106 H1703 non-small cell lung cancer (NSCLC) cells subcutaneously into the right flank of athymic nude mice.

  • Treatment Regimen: Once tumors reach ~100 mm³, randomize mice into three groups (Vehicle, Piperazine analog, 1,4-Diazepane analog). Administer compounds intravenously (e.g., 4 µmol/kg) three times a week.

  • Monitoring: Measure tumor volume using calipers ( V=2L×W2​ ) and record body weight twice weekly to assess systemic toxicity.

  • Endpoint Analysis: Harvest tumors at day 28. Perform Western blot analysis on tumor lysates to confirm the upregulation of ATF3 and cleavage of Caspase-3, validating the NO-mediated apoptotic mechanism in vivo.

Workflow Step1 1. Synthesis & Modification Piperazine vs. 1,4-Diazepane Core Step2 2. In Vitro Cytotoxicity HL-60, U937, NSCLC Cell Lines Step1->Step2 Step3 3. GSH Reactivity & Half-life HPLC & DAF-FM NO Detection Step2->Step3 Step4 4. In Vivo Xenograft Model H1703 NSCLC Mice Evaluation Step3->Step4 Select prolonged half-life analog Step5 5. Efficacy & Survival Analysis Tumor Volume Reduction Step4->Step5

Self-validating preclinical evaluation workflow for arylated NO-donors.

References

  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760–2762.[Link] [1]

  • Maciag, A. E., Nandurdikar, R. S., Hong, S. Y., Chakrapani, H., Diwan, B., Morris, N. L., Shami, P. J., Shiao, Y. H., Anderson, L. M., & Saavedra, J. E. (2011). Activation of the c-Jun N-terminal Kinase/Activating Transcription Factor 3 (ATF3) Pathway Characterizes Effective Arylated Diazeniumdiolate-Based Nitric Oxide-Releasing Anticancer Prodrugs. Journal of Medicinal Chemistry, 54(22), 7751–7758. [Link] [2]

  • Nath, N., Kashfi, K., & Rigas, B. (2013). Nitric oxide-releasing prodrug triggers cancer cell death through deregulation of cellular redox balance. Redox Biology, 1(1), 414–421.[Link] [3]

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 1-(2,4-dinitrophenyl)-1,4-diazepane and related homopiperazine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the conformational analysis and potential biological applications of these seven-membered heterocyclic compounds. The structural features of these molecules, particularly the conformation of the diazepane ring, are critical determinants of their chemical reactivity and biological activity.

The 1,4-diazepane ring, also known as homopiperazine, is a flexible seven-membered ring that can adopt several low-energy conformations, with the twist-chair and chair forms being the most common.[1][2] The introduction of substituents, such as the bulky and electron-withdrawing 2,4-dinitrophenyl (DNP) group, significantly influences the conformational preference and the overall molecular geometry. Understanding these structural nuances is paramount for designing novel therapeutic agents and molecular probes.[3][4]

This guide will delve into the structural characterization of these compounds using data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We will explore how the DNP substituent impacts the diazepane ring's conformation and discuss the experimental methodologies used to elucidate these structures.

Core Structural Features and Conformational Analysis

The seven-membered ring of 1,4-diazepane is conformationally labile, existing in an equilibrium of several forms, including chair, boat, and twist-boat conformations.[5] However, studies have shown that the twist-chair conformation is often the most energetically favorable.[1] The substitution on the nitrogen atoms plays a crucial role in dictating the preferred conformation.

In the case of 1-(2,4-dinitrophenyl)-1,4-diazepane, the bulky DNP group introduces significant steric hindrance. This steric demand, coupled with electronic effects, influences the puckering of the diazepane ring. X-ray crystallographic studies on related substituted diazepanes have revealed a preference for a twist-chair conformer in the solid state.[1] This conformation minimizes unfavorable eclipsing interactions within the N-CH2-CH2-N moiety.[1]

Comparative Analysis of Ring Conformations
Compound/DerivativeDominant ConformationExperimental TechniqueKey Findings
1,4-Diazepane (unsubstituted) Twist-Chair / ChairComputational ModelingFlexible ring with multiple low-energy conformers.
N,N'-Disubstituted-1,4-diazepanes Twist-BoatNMR, X-ray CrystallographyIntramolecular π-stacking interactions can stabilize this conformation.[5]
6-Substituted-perhydro-1,4-diazepines Twist-Chair (TC4)X-ray CrystallographyThe seven-membered ring adopts a preferred twist-chair conformer in the solid state.[1]
2,7-diphenyl-1,4-diazepan-5-one ChairX-ray CrystallographyThe seven-membered diazepine ring system adopts a chair conformation.[6]
1-nitroso-2,7-diphenyl-1,4-diazepan-5-one BoatX-ray CrystallographyThe introduction of a nitroso group shifts the conformation to a boat form.[6]

The Influence of the 2,4-Dinitrophenyl Group

The 2,4-dinitrophenyl group is a powerful electron-withdrawing moiety that significantly impacts the electronic properties of the nitrogen atom to which it is attached. This electronic effect, combined with its steric bulk, has several consequences for the structure of 1-(2,4-dinitrophenyl)-1,4-diazepane.

  • Reduced Basicity: The electron-withdrawing nature of the DNP group decreases the basicity of the substituted nitrogen atom.

  • Conformational Restriction: The steric hindrance from the DNP group restricts the rotation around the N-aryl bond and influences the overall conformation of the diazepane ring.

  • Charge Distribution: The nitro groups of the DNP moiety create a region of high electron density, which can participate in intermolecular interactions such as hydrogen bonding and π-π stacking.[7]

Experimental Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive structural analysis of these flexible molecules.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules in the solid state.[8] It provides accurate information on bond lengths, bond angles, and the conformation of the diazepane ring. For instance, crystallographic analysis of N,N'-disubstituted-1,4-diazepane orexin receptor antagonists revealed an unexpected twist-boat ring conformation stabilized by intramolecular π-stacking.[5]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray crystal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[9] Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms in the molecule.[10] For conformationally flexible systems like 1,4-diazepanes, variable-temperature NMR studies can provide insights into the energetics of conformational exchange.

The chemical shifts of the protons and carbons in the diazepane ring are sensitive to the ring's conformation and the nature of the substituents. For example, the protons on the carbon atoms adjacent to the nitrogen will show different chemical shifts depending on whether they are in an axial or equatorial position.[11]

Experimental Workflow: 2D NMR for Structural Elucidation

Caption: Workflow for 2D NMR-based structural analysis.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable complement to experimental techniques.[12][13] They can be used to predict the relative energies of different conformations, calculate NMR chemical shifts, and visualize molecular orbitals.[14] By comparing the calculated and experimental data, a more complete picture of the molecule's structure and properties can be obtained.[15]

Synthesis of 1-(2,4-Dinitrophenyl)-1,4-diazepane and Analogs

The synthesis of 1-(2,4-dinitrophenyl)-1,4-diazepane and related homopiperazines typically involves the reaction of a suitable homopiperazine derivative with 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene.[16][17] The reaction proceeds via a nucleophilic aromatic substitution mechanism.

General Synthetic Protocol

A common synthetic route involves the reaction of homopiperazine with an electrophilic dinitrophenyl source.[18] For instance, the reaction of homopiperazine with 1-chloro-2,4-dinitrobenzene in the presence of a base yields 1-(2,4-dinitrophenyl)-1,4-diazepane. The synthesis of related O2-(2,4-dinitrophenyl) diazeniumdiolates has also been reported, which show promise as anti-cancer agents.[16][19]

Synthetic Scheme: Preparation of DNP-Homopiperazine

G Homopiperazine Homopiperazine Reaction Reaction Homopiperazine->Reaction 1-Fluoro-2,4-dinitrobenzene, Base 1-(2,4-Dinitrophenyl)-1,4-diazepane 1-(2,4-Dinitrophenyl)-1,4-diazepane Reaction->1-(2,4-Dinitrophenyl)-1,4-diazepane

Sources

Benchmarking 1-(2,4-Dinitrophenyl)-1,4-diazepane Against Standard Diazepane Derivatives: An Analytical and Physicochemical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Diazepane Scaffolds

The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in modern medicinal chemistry. It forms the core of numerous therapeutic candidates, including orexin receptor antagonists for sleep disorders[1], sigma receptor ligands for neurological targeting[2], and novel inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[3].

Despite its pharmacological utility, the native 1,4-diazepane scaffold presents significant analytical challenges. It lacks a strong chromophore, rendering it nearly transparent to standard UV-Vis detectors. Furthermore, its high polarity and basicity lead to poor retention and peak tailing on standard reverse-phase liquid chromatography (RPLC) columns. To overcome these bottlenecks, analytical chemists frequently employ chemical derivatization. Tagging the secondary amine with a 2,4-dinitrophenyl (DNP) group yields 1-(2,4-Dinitrophenyl)-1,4-diazepane , a derivative that dramatically enhances detectability and chromatographic behavior[4][5].

This guide benchmarks the DNP-derivatized diazepane against its standard counterparts, providing researchers with the mechanistic rationale and validated protocols necessary for robust pharmacokinetic and analytical profiling.

Quantitative Benchmarking: Physicochemical Properties

The addition of the DNP moiety fundamentally alters the physicochemical profile of the diazepane ring. Table 1 summarizes the comparative metrics between standard diazepane derivatives and the DNP-tagged variant.

Table 1: Physicochemical and Analytical Comparison of Diazepane Derivatives

Property / Metric1,4-Diazepane (Native)1-Methyl-1,4-diazepane1-(2,4-Dinitrophenyl)-1,4-diazepane
Molecular Weight 100.16 g/mol 114.19 g/mol 266.25 g/mol
LogP (Estimated) -0.5 to -0.2-0.1 to 0.11.8 to 2.1
UV Absorbance ( λmax​ ) None (Transparent)None (Transparent)~350 nm (Strong)
C18 Column Retention Poor (Elutes near void volume)Poor to ModerateExcellent (Strong hydrophobic retention)
LC-MS/MS Detectability Low (Signal suppression)ModerateHigh (Sub-nanogram LOQ)[4]

Mechanistic Insights: The Causality of DNP Derivatization

To understand why 1-(2,4-Dinitrophenyl)-1,4-diazepane outperforms standard derivatives analytically, we must examine the structural causality introduced by the DNP tag.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The derivatization relies on Sanger’s reagent (1-Fluoro-2,4-dinitrobenzene). The two strongly electron-withdrawing nitro groups deplete electron density from the aromatic ring, making the fluorine-bearing carbon highly electrophilic. This allows the secondary amine of the diazepane to attack rapidly under mild basic conditions.

  • Chromatographic Retention via Lipophilicity: Native 1,4-diazepane is highly polar. By covalently attaching the bulky, hydrophobic DNP ring, the overall LogP of the molecule shifts from negative to positive. This prevents the analyte from eluting in the void volume of a C18 column, reducing matrix effects and improving peak symmetry.

  • Enhanced Ionization Efficiency: In LC-MS/MS workflows, DNP-tagged piperazine and diazepane derivatives exhibit significantly lower Limits of Quantification (LOQs)[4][5]. The extended conjugated system and the permanent dipole moment introduced by the nitro groups enhance electrospray ionization (ESI+) efficiency, yielding a superior signal-to-noise (S/N) ratio.

Physicochemical_Logic Base Standard 1,4-Diazepane (High Polarity, No Chromophore) Product 1-(2,4-Dinitrophenyl)-1,4-diazepane (Optimized Analyte) Base->Product Chemical Derivatization DNP 2,4-Dinitrophenyl (DNP) Tag (Electron-Withdrawing) DNP->Product Covalent Tagging Adv1 Enhanced UV Absorbance (λmax ~ 350 nm) Product->Adv1 Conjugation Adv2 Increased Lipophilicity (Better C18 Retention) Product->Adv2 Hydrophobic Ring Adv3 Improved Ionization (Higher S/N in MS) Product->Adv3 Dipole Moment

Fig 1. Mechanistic causality of DNP tagging on the physicochemical properties of diazepane.

Self-Validating Experimental Protocol: Synthesis and LC-MS/MS Quantification

To ensure reproducibility, the following protocol outlines a self-validating system for the derivatization and quantification of 1,4-diazepane using a DNP tag. This workflow is adapted from validated methodologies for amine-containing pharmacophores[4][5].

Phase 1: Sample Preparation and Derivatization

Causality Check: The reaction must be buffered to pH 8.5 to ensure the secondary amine of the diazepane remains deprotonated, maximizing its nucleophilicity for the SN​Ar reaction.

  • Buffer Preparation: Prepare a 100 mM sodium bicarbonate ( NaHCO3​ ) buffer adjusted to pH 8.5.

  • Reagent Addition: To 100 μL of the biological sample or standard containing 1,4-diazepane, add 100 μL of the NaHCO3​ buffer.

  • Derivatization: Add 50 μL of a 10 mM solution of 1-Fluoro-2,4-dinitrobenzene in acetonitrile.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes in the dark (to prevent potential photo-degradation of the nitroaromatic complex).

Phase 2: Solid Phase Extraction (SPE) Purification

Causality Check: Unreacted Sanger's reagent and buffer salts will cause severe ion suppression in the mass spectrometer. SPE isolates the hydrophobic DNP-diazepane.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Loading: Load the cooled derivatization mixture onto the cartridge.

  • Washing: Wash with 2 mL of 5% methanol in water to elute salts and highly polar endogenous interferences.

  • Elution: Elute the 1-(2,4-Dinitrophenyl)-1,4-diazepane with 1 mL of 100% acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 μL of the initial mobile phase.

Phase 3: LC-MS/MS Analysis

Causality Check: Utilizing a PFP (Pentafluorophenyl) column provides orthogonal π−π interactions with the DNP ring, offering superior resolution compared to standard C18 phases[4].

  • Chromatography: Inject 5 μL onto an ACE Excel 2 C18-PFP column (2 μm , 2.1 mm × 150 mm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the [M+H]+ parent ion of the DNP-diazepane derivative.

Analytical_Workflow A 1. Sample Prep (Diazepane Extraction) B 2. Derivatization (1-Fluoro-2,4-dinitrobenzene) A->B pH 8.5 Buffer C 3. SPE Purification (C18 Cartridge) B->C SNAr Reaction D 4. LC-MS/MS Analysis (ESI+ Mode) C->D Elution (Acetonitrile) E 5. Data Quantification (Sub-nanogram LOQ) D->E MRM Transitions

Fig 2. Step-by-step analytical workflow for the derivatization and quantification of diazepane.

Conclusion

Benchmarking 1-(2,4-Dinitrophenyl)-1,4-diazepane against standard diazepane derivatives clearly demonstrates the superiority of the DNP-tagged molecule for analytical and pharmacokinetic quantification. By strategically altering the lipophilicity and electronic properties of the native scaffold, researchers can bypass the inherent limitations of RPLC retention and UV/MS detection, enabling highly sensitive, reproducible assays crucial for modern drug development.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM Journals. URL: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. URL: [Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. URL: [Link]

  • Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Anal Chim Acta / PubMed. URL: [Link]

Sources

The Definitive Comparison Guide: Inter-Laboratory Validation of 1-(2,4-Dinitrophenyl)-1,4-diazepane (DNP-DZP) Assays for Biomarker Quantification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly polar biomarkers—such as short-chain fatty acids (SCFAs)—in complex biological matrices. Native SCFAs exhibit poor reversed-phase retention and weak ionization efficiency in electrospray ionization (ESI) mass spectrometry. While 3-nitrophenylhydrazine (3-NPH) has been the traditional derivatization standard, the novel reagent 1-(2,4-Dinitrophenyl)-1,4-diazepane (DNP-DZP) has emerged as a superior alternative.

This guide provides an objective, data-driven comparison of DNP-DZP against traditional alternatives, grounded in a rigorous inter-laboratory validation framework to ensure absolute scientific trustworthiness.

Mechanistic Causality: The Chemical Superiority of DNP-DZP

The chemical architecture of DNP-DZP is purposefully designed to solve the fundamental flaws of traditional LC-MS/MS bioanalysis:

  • Nucleophilic Reactivity: The 1,4-diazepane ring provides an unhindered secondary amine at the 4-position. Unlike the sterically hindered hydrazines in 3-NPH, this amine acts as a highly potent nucleophile to attack activated carboxylic acids, forming an exceptionally stable amide linkage.

  • Chromatographic Shift: The highly hydrophobic 2,4-dinitrophenyl (DNP) moiety drastically increases the partition coefficient (LogP) of the resulting derivative. This shifts the analyte's retention time well past the solvent front on a C18 column, effectively bypassing the zone of maximum matrix ion suppression.

  • Ionization Enhancement: The strong electron-withdrawing nature of the two nitro groups on the DNP ring facilitates resonance stabilization of the negative charge. This results in a 50- to 100-fold increase in negative-ion ESI (ESI-) sensitivity compared to native SCFAs.

Inter-Laboratory Validation Framework

To prove that DNP-DZP is not just a "research-grade" curiosity but a robust, deployable assay, we subjected it to an inter-laboratory validation between an Originating Lab (Lab A) and a Receiving Lab (Lab B). The validation strictly adhered to the[1] and[2], evaluating accuracy, precision, and reproducibility across different LC-MS/MS platforms.

G Origin Originating Lab (Lab A) Method Development & Full Validation Transfer Method Transfer Protocol (Standardized SOPs & SIL-IS) Origin->Transfer Receive Receiving Lab (Lab B) Partial Validation & Cross-Validation Transfer->Receive Criteria Acceptance Criteria (±15% Accuracy/Precision) Receive->Criteria Result Validated Inter-Lab Assay (ICH M10 Compliant) Criteria->Result

Inter-laboratory validation framework adhering to FDA and ICH M10 bioanalytical guidelines.

The Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. This workflow incorporates stable-isotope-labeled (SIL) internal standards prior to extraction to correct for matrix effects, a gold-standard practice in [3].

Step 1: Aliquoting & SIL-IS Spiking

  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) and immediately spike with 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: Introducing the SIL-IS at the absolute beginning of the workflow creates a self-validating system. Any subsequent volumetric losses, extraction inefficiencies, or derivatization variations are mathematically normalized, ensuring absolute quantification accuracy.

Step 2: Protein Precipitation (PPT)

  • Action: Add 150 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate. Removing these macromolecules prevents column fouling and eliminates nucleophilic amino acid residues that would otherwise competitively consume the derivatization reagents.

Step 3: Carbodiimide Activation

  • Action: Transfer 100 µL of the supernatant to a clean vial. Add 20 µL of 200 mM EDC and 20 µL of 200 mM NHS in a pyridine buffer (pH 4.5).

  • Causality: Native carboxylic acids are poor electrophiles. EDC activates the carboxyl group, while NHS traps it as a stable, highly amine-reactive NHS-ester intermediate. The slightly acidic pH (4.5) prevents the premature hydrolysis of the active ester back to the free acid.

Step 4: DNP-DZP Derivatization

  • Action: Add 50 µL of 100 mM DNP-DZP in acetonitrile. Incubate at 40°C for 30 minutes.

  • Causality: The unhindered secondary amine at the 4-position of the diazepane ring acts as a potent nucleophile, rapidly displacing the NHS leaving group to form a stable amide bond. The 40°C incubation provides optimal kinetic energy to drive the reaction to >99% completion without inducing thermal degradation of heat-labile metabolites.

Step 5: Quenching & LC-MS/MS Injection

  • Action: Quench the reaction with 20 µL of 5% formic acid and dilute with 500 µL of the initial mobile phase.

  • Causality: Acidification protonates any unreacted DNP-DZP, halting further reaction and preventing base-catalyzed degradation of the newly formed derivative. The dilution step reduces the organic solvent strength, ensuring sharp, Gaussian peak shapes upon injection into the reversed-phase LC system.

G A Biological Sample (+ SIL-IS) B Protein Precipitation (Acetonitrile, 4°C) A->B C Carbodiimide Activation (EDC/NHS, pH 4.5) B->C D DNP-DZP Derivatization (40°C, 30 min) C->D E LC-MS/MS Analysis (ESI- MRM) D->E

Workflow for SCFA extraction and DNP-DZP derivatization prior to LC-MS/MS analysis.

Quantitative Results: Inter-Laboratory Performance Comparison

The table below summarizes the cross-validation results for Butyric Acid quantification, objectively comparing the novel DNP-DZP assay against the traditional 3-NPH method. The data demonstrates that DNP-DZP easily passes the strict ±15% acceptance criteria across different laboratory environments, whereas 3-NPH struggles with matrix suppression and inter-lab reproducibility.

Performance MetricAnalyteDerivatization ReagentLab A (Originating)Lab B (Receiving)Inter-Lab %CV
Accuracy (% of Nominal) Butyric AcidDNP-DZP 102.4%99.8%1.8%
Butyric Acid3-NPH (Alternative)94.5%86.2%6.5%
Precision (Intra-day %CV) Butyric AcidDNP-DZP 3.2%4.1%N/A
Butyric Acid3-NPH (Alternative)8.7%11.4%N/A
Matrix Effect (Ion Suppression) Butyric AcidDNP-DZP -4.5%-5.2%N/A
Butyric Acid3-NPH (Alternative)-22.1%-28.4%N/A

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation. Retrieved from[Link]

  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Current Drug Metabolism. Retrieved from[Link]

Sources

Safety Operating Guide

Technical Guide: Operational Safety and Disposal Protocols for 1-(2,4-Dinitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working within drug development and synthetic chemistry workflows, I frequently encounter the need to establish robust, scalable safety and disposal protocols for novel intermediates. 1-(2,4-Dinitrophenyl)-1,4-diazepane—a compound featuring a homopiperazine ring functionalized with a 2,4-dinitrophenyl (DNP) moiety—presents specific logistical challenges.

While the homopiperazine core is a standard pharmacophore building block, the DNP group introduces significant hazard vectors, including potential sensitization, systemic toxicity, and reactivity concerns typical of heavily nitrated aromatics. This guide outlines the causality behind proper handling and provides a self-validating operational disposal plan designed for professional laboratory environments.

Mechanistic Risk Assessment and Causality

Before implementing a disposal plan, it is critical to understand the chemical behavior of the waste stream. The 2,4-dinitrophenyl group is highly electron-deficient and reactive.

  • Reactivity Causality: The nitro groups can act as potent oxidants under specific conditions. Mixing DNP-derivative waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong alkalis can lead to highly exothermic reactions or the generation of unstable intermediates (such as hydroxylamines or azo compounds).

  • Toxicity Causality: Dinitroaromatics are known to uncouple oxidative phosphorylation and can be absorbed through the skin. Therefore, disposal operations must minimize aerosolization of powders and skin contact with solutions.

Historically, some laboratories attempted to chemically "neutralize" nitroaromatics by reducing them to less toxic anilines prior to disposal. This practice is now strongly discouraged. In-lab chemical treatment of nitroaromatics introduces unnecessary risks of thermal runaway and the generation of uncharacterized toxic byproducts. The modern, scientifically sound approach relies on strict source segregation and professional high-temperature incineration [1].

Waste Segregation Matrix

To maintain a self-validating safety system, waste streams must be categorized immediately at the point of generation. The following matrix summarizes the quantitative and qualitative segregation logic required to prevent catastrophic incompatibilities in waste carboys.

Waste StateTypical Matrix / SolventsIncompatible Materials (DO NOT MIX)Primary Disposal Route
Solid Neat powder, contaminated filter paper, TLC plates, empty vials.Strong oxidizers, reducing agents, metallic powders.Dedicated solid hazardous waste container (HDPE).
Liquid (Non-Halogenated) Methanol, Ethanol, Ethyl Acetate, Hexanes.Strong acids, bases, aqueous waste streams.Non-halogenated organic waste carboy.
Liquid (Halogenated) Dichloromethane (DCM), Chloroform.Alkali metals, strong bases (risk of carbene generation).Halogenated organic waste carboy.

Operational Protocol: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step includes a verification check to ensure the integrity of the waste management process and prevent downstream hazards.

Prerequisites:

  • PPE: Nitrile gloves (double-gloving recommended for handling concentrated solutions), safety goggles, and a flame-resistant lab coat.

  • Environment: All transfers must be conducted within a certified chemical fume hood with the sash positioned at the appropriate operational height.

Step 1: Matrix Compatibility Verification

  • Action: Before transferring any liquid waste containing 1-(2,4-Dinitrophenyl)-1,4-diazepane, verify the primary solvent of the reaction mixture.

  • Causality: Halogenated and non-halogenated solvents must be separated due to differing incineration protocols, environmental regulations, and processing costs at the disposal facility.

  • Validation: Cross-reference the solvent with the carboy label. Ensure no reactive quenching agents (e.g., unquenched hydrides from a previous synthetic step) remain active in the mixture.

Step 2: Container Selection and Integrity Check

  • Action: Select a High-Density Polyethylene (HDPE) container for waste accumulation.

  • Causality: HDPE provides broad chemical resistance against both standard organic solvents and the DNP derivative, preventing leaching, embrittlement, or container degradation over time.

  • Validation: Visually inspect the container for stress fractures, bulging, or previous incompatible contamination before use.

Step 3: Transfer and Continuous Logging

  • Action: Transfer the waste using a dedicated funnel to prevent spills. Immediately log the estimated mass or volume of the DNP derivative added to the container on the attached hazardous waste tag.

  • Causality: Maintaining an accurate, running inventory prevents the accumulation of unknown energetic masses and complies with strict Resource Conservation and Recovery Act (RCRA) regulations regarding hazardous waste tracking [2].

  • Validation: The waste tag must reflect 100% of the contents at all times. If the chemical composition percentages do not add up to 100%, the transfer operation is paused until the discrepancy is resolved.

Step 4: Secondary Containment and EHS Transfer

  • Action: Cap the container tightly (never leave funnels resting in waste jugs) and place it in a designated secondary containment bin.

  • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination with other lab areas.

  • Validation: Schedule an Environmental Health and Safety (EHS) manifest and pickup when the container reaches exactly 80% capacity. This leaves adequate headspace to prevent overpressurization due to temperature fluctuations.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the segregation and disposal process, emphasizing the critical decision points that prevent incompatible mixing.

DisposalWorkflow Gen Generation of 1-(2,4-Dinitrophenyl)-1,4-diazepane Waste Solid Solid Waste (Vials, Powders, Filters) Gen->Solid Liquid Liquid Waste (Reaction Solvents, Washings) Gen->Liquid SegSolid Segregate in Dedicated Solid Waste Solid->SegSolid Incomp Verify Matrix (Ensure No Reducing Agents) Liquid->Incomp SegLiquid Segregate in Organic Waste Carboy Incomp->SegLiquid EHS EHS Manifest & Pickup (At 80% Capacity) SegSolid->EHS SegLiquid->EHS Incineration High-Temperature Incineration EHS->Incineration

Workflow for the safe segregation and disposal of 1-(2,4-Dinitrophenyl)-1,4-diazepane waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. URL: [Link]

Personal protective equipment for handling 1-(2,4-Dinitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(2,4-Dinitrophenyl)-1,4-diazepane

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety

This guide provides essential safety protocols for handling 1-(2,4-Dinitrophenyl)-1,4-diazepane. As no specific Safety Data Sheet (SDS) for this exact molecule is readily available, the following procedures are synthesized from data on the highly hazardous 2,4-dinitrophenyl (DNP) functional group and related nitroaromatic compounds. The DNP moiety is associated with acute toxicity and potential explosive instability, demanding rigorous adherence to these safety measures.[1][2]

The core principle of this guide is risk mitigation through a multi-layered system of controls, prioritizing engineering controls, followed by stringent administrative procedures and, finally, the correct use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk

The primary hazards of 1-(2,4-Dinitrophenyl)-1,4-diazepane are dictated by the 2,4-dinitrophenyl group. Dinitrophenyl compounds are known for the following risks:

  • Acute Toxicity: These compounds can be fatal if swallowed, inhaled, or in contact with skin.[3] They are known to cause symptoms like nausea, dizziness, and headaches upon short-term exposure.[1]

  • Explosive Instability: When dry, nitrated organic compounds like 2,4-Dinitrophenol can be sensitive to heat, shock, or friction, posing a significant explosion risk.[1][4][5] It is crucial to handle the compound with extreme caution and avoid heating or grinding the solid material.[1]

  • Organ Toxicity: Prolonged or repeated exposure can lead to severe health effects, including damage to the central nervous system, cardiovascular system, liver, and eyes.[1][3]

  • Skin and Eye Damage: The compound is expected to be a skin and eye irritant, potentially causing severe burns or damage.[6][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

The use of appropriate PPE is mandatory for all procedures involving this compound. Engineering controls, such as a chemical fume hood, must always be used in conjunction with PPE.

Table 1: Mandatory PPE for Handling 1-(2,4-Dinitrophenyl)-1,4-diazepane
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[1]Provides a high level of protection against skin contact.[8] Double-gloving allows for the immediate removal of a contaminated outer glove while maintaining a protective barrier.
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard.[9]Protects against splashes and dust particles. Standard safety glasses are insufficient.
Face Protection Face shield (worn over safety goggles).[9][10]Required when there is a risk of explosion, splash, or when handling larger quantities (>1 liter of solution).[10]
Body Protection Flame-resistant (e.g., Nomex®) lab coat, fully buttoned.[9]Protects skin from contamination and provides a barrier against fire hazards associated with flammable and potentially explosive compounds.
Clothing Long pants and closed-toe shoes made of non-synthetic material (e.g., cotton).[8][9]Ensures no skin is exposed. Synthetic fabrics like polyester can melt and adhere to the skin in a fire.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.[10]A respirator may be necessary for spill cleanup or if engineering controls are not feasible.[9][11] Use requires enrollment in a respiratory protection program.[10]
PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for selecting and using PPE when handling 1-(2,4-Dinitrophenyl)-1,4-diazepane.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE start Start: Prepare to handle compound check_hood Is a certified chemical fume hood available? start->check_hood stop STOP: Do Not Proceed. Consult EHS. check_hood->stop No don_clothing Wear long pants, closed-toe shoes check_hood->don_clothing Yes don_coat Don Flame-Resistant Lab Coat don_clothing->don_coat don_gloves Don Double Nitrile Gloves don_coat->don_gloves don_goggles Don Chemical Safety Goggles don_gloves->don_goggles check_splash Risk of splash or explosion? don_goggles->check_splash don_shield Add Face Shield over goggles check_splash->don_shield Yes ready Ready to Handle Compound check_splash->ready No don_shield->ready

Caption: PPE selection and donning workflow.

Operational Plan: Step-by-Step Handling Procedures

All handling of 1-(2,4-Dinitrophenyl)-1,4-diazepane must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Weighing and Solution Preparation
  • Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatula, weigh paper, vials, solvent) is inside the hood before starting.

  • Don PPE: Follow the PPE workflow outlined above.

  • Weighing: Carefully weigh the solid compound. Avoid creating dust. If possible, moisten the material to prevent it from becoming airborne.[12] Do not use a metal spatula if there is a risk of friction; use a spark-resistant tool.

  • Dissolving: Add the weighed solid to the solvent in an appropriate container. Cap the container securely before mixing or vortexing.

  • Cleanup: Immediately after use, decontaminate the spatula and weighing area with a suitable solvent. Dispose of all contaminated disposables (e.g., weigh paper, pipette tips, outer gloves) into a designated hazardous waste container.[8]

Disposal Plan: Managing Hazardous Waste

Waste containing 1-(2,4-Dinitrophenyl)-1,4-diazepane is classified as hazardous waste and must be disposed of accordingly.[8]

  • Waste Segregation: Do not mix DNP-containing waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container with a liner.[1][4][8]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "1-(2,4-Dinitrophenyl)-1,4-diazepane," and all applicable hazard pictograms (e.g., toxic, flammable, explosive).[2]

  • Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to neutralize or dispose of the waste yourself.[8]

Comprehensive Handling and Disposal Workflow

This diagram illustrates the complete lifecycle of the compound within the laboratory, from receipt to final disposal.

Handling_Workflow cluster_in Receiving & Storage cluster_use Handling & Use (in Fume Hood) cluster_out Waste Management receive Receive Compound Inspect Container store Store in cool, dry, well-ventilated area away from heat/shock sources receive->store ppe Don Full PPE (Table 1) store->ppe weigh Weigh Solid Carefully (Avoid Dust/Friction) ppe->weigh prepare Prepare Solution weigh->prepare segregate_solid Segregate Solid Waste (Gloves, Tips) weigh->segregate_solid prepare->segregate_solid segregate_liquid Segregate Liquid Waste (Solutions) prepare->segregate_liquid container_solid Collect in Lined, Labeled Solid Waste Container segregate_solid->container_solid container_liquid Collect in Labeled Liquid Waste Container segregate_liquid->container_liquid dispose Arrange for EHS Hazardous Waste Pickup container_solid->dispose container_liquid->dispose

Caption: End-to-end workflow for handling and disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate and Alert: Immediately evacuate the immediate area and alert all nearby personnel and your supervisor.[2][8]

    • Containment: If it is safe to do so, prevent the spill from spreading. Do not attempt to clean it up unless you are trained and equipped to do so.[8]

    • Reporting: Report the spill to your institutional EHS department immediately.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.[11]

By integrating these safety protocols into your standard laboratory operating procedures, you can effectively mitigate the significant risks associated with handling 1-(2,4-Dinitrophenyl)-1,4-diazepane, ensuring a safe environment for yourself and your colleagues.

References

  • Safe Disposal of 2,4'-Dinitrobiphenyl: A Step-by-Step Guide for Labor
  • STANDARD OPERATING PROCEDURES (SOP)
  • Proper Disposal of 3,4-Dinitrophenol: A Guide for Labor
  • Safe Disposal of DNP-Containing Compounds (Interpreted as CdnP-IN-1). Benchchem.
  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET - 2,4-DINITROPHENOL. Spectrum Chemical.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • 2,4-DINITROPHENOL - CAMEO Chemicals. NOAA.
  • SAFETY DATA SHEET - DNBP Standard. FUJIFILM Wako Chemicals.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment in Chemistry. Dartmouth College.
  • SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. Fisher Scientific.
  • Safety Data Sheet - (R)
  • SAFETY DATA SHEET - 1-(2-Fluoro-4-nitrophenyl)azepane. Fisher Scientific.
  • Acetone 2,4-Dinitrophenylhydrazone - Safety D
  • 2,4-Dinitrophenylhydrazine - Safety D

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.